Flunitazene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2249-36-7 |
|---|---|
Molecular Formula |
C20H23FN4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C20H23FN4O2/c1-3-23(4-2)11-12-24-19-10-9-17(25(26)27)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15/h5-10,14H,3-4,11-13H2,1-2H3 |
InChI Key |
ZTWHIDCAGRMKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Characterization of Flunitazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant compound of interest within the scientific and forensic communities. Structurally related to highly potent opioids like etonitazene, this compound is a potent µ-opioid receptor agonist.[1] This guide provides a comprehensive technical overview of the chemical characterization of this compound, including its analytical profile, spectroscopic data, and detailed experimental protocols for its identification and analysis.
Chemical and Physical Properties
This compound, scientifically known as N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine, possesses the chemical formula C₂₀H₂₃FN₄O₂ and a monoisotopic mass of 370.1805 g/mol .[2] A summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | [2] |
| Synonyms | Fluonitazene, 4-Fluoro Desethoxyetonitazene | |
| CAS Number | 2249-36-7 | [3] |
| Molecular Formula | C₂₀H₂₃FN₄O₂ | [2] |
| Molecular Weight | 370.4 g/mol | [2] |
| Monoisotopic Mass | 370.18050415 Da | [2] |
| DEA Schedule | Schedule I | [2] |
Spectroscopic Characterization
The structural elucidation and identification of this compound rely on various spectroscopic techniques, primarily mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the identification of this compound in forensic and research settings. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS provides high sensitivity and specificity for the detection of this compound in complex matrices. The precursor ion and major product ions are crucial for its identification.
| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Reference |
| 371.1878 | 100.1, 72.1, 44.1, 109.1 | 35 ± 15 |
Gas Chromatography-Mass Spectrometry (GC-MS):
The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns.
| m/z | Relative Abundance |
| Major Fragments | |
| 100 | Base Peak |
| 72 | High |
| 271 | Moderate |
| 370 | Low (Molecular Ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. An Attenuated Total Reflectance (ATR) FTIR spectrum of this compound hydrochloride is available, though detailed peak assignments require further analysis. Key expected vibrational modes are listed in Table 4.
| Wavenumber Range (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H stretch |
| 2975-2850 | Aliphatic C-H stretch |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| 1570-1490 & 1390-1300 | Asymmetric and symmetric NO₂ stretch |
| 1250-1000 | C-N and C-O stretching |
| ~1220 | C-F stretch |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of this compound in Whole Blood
This protocol is adapted from a validated method for the quantification of nitazene (B13437292) analogs in whole blood.[4]
Materials:
-
Whole blood sample
-
Internal standard (e.g., Isotonitazene-d₇)
-
1 M Sodium hydroxide (B78521)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
LC-MS/MS system
Procedure:
-
To 0.5 mL of whole blood in a centrifuge tube, add the internal standard.
-
Add 0.5 mL of 1 M sodium hydroxide and vortex briefly.
-
Add 2 mL of MTBE, cap, and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water) and vortex.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
In Vitro µ-Opioid Receptor Activation Assay
This protocol outlines a general procedure for assessing the agonist activity of this compound at the µ-opioid receptor using a cell-based assay that measures the recruitment of β-arrestin 2.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human µ-opioid receptor and a β-arrestin 2 reporter system.
-
Cell culture medium (e.g., DMEM/F12 with supplements).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Reference agonist (e.g., DAMGO).
-
Detection reagents for the reporter system.
-
White, opaque 96- or 384-well microplates.
-
Luminometer or fluorometer.
Procedure:
-
Cell Seeding: Seed the cells into the microplates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Compound Addition: Remove the cell culture medium and add the compound dilutions to the wells.
-
Incubation: Incubate the plates for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the response of the reference agonist and generate concentration-response curves to determine EC₅₀ and Eₘₐₓ values.
Pharmacological Profile and Metabolism
This compound is a potent agonist of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[1] Activation of the µ-opioid receptor by an agonist like this compound initiates a downstream signaling cascade.
µ-Opioid Receptor Signaling Pathway
The binding of this compound to the µ-opioid receptor triggers the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing the analgesic and sedative effects characteristic of opioids.
Metabolism
The metabolism of nitazene analogs, including this compound, primarily occurs in the liver and involves phase I and phase II reactions. Based on studies of related compounds, the primary metabolic pathways for this compound are predicted to be N-deethylation, nitro reduction, and hydroxylation. The N-desethyl metabolite of this compound has been identified as a potential biomarker for its consumption.[5]
Conclusion
This technical guide provides a consolidated resource for the chemical characterization of this compound. The data and protocols presented are essential for researchers, scientists, and drug development professionals working with this potent synthetic opioid. The continued emergence of novel psychoactive substances like this compound underscores the importance of robust analytical methods for their accurate identification and characterization to understand their pharmacological and toxicological profiles.
References
- 1. Flunitrazepam oxidative metabolism in human liver microsomes: involvement of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride | 119276-01-6 | Benchchem [benchchem.com]
- 4. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
The Pharmacological Profile of Flunitazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flunitazene is a potent synthetic opioid belonging to the 2-benzylbenzimidazole (nitazene) class of compounds. Initially synthesized in the 1950s during research that also led to the development of etonitazene, this compound has recently emerged as a novel psychoactive substance.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinity and functional activity at opioid receptors. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of action and the potential toxicological implications of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.
Introduction
This compound is classified as a novel opioid of the benzimidazole (B57391) sub-class and is structurally distinct from fentanyl.[2] It has been identified in forensic cases and is regulated as a Schedule I substance in the United States.[2] While some early in vitro data suggested that this compound is less potent than fentanyl, other sources have described it as a potent mu-opioid receptor agonist with analgesic effects.[1] This guide aims to consolidate the available scientific data to provide a clear and concise pharmacological profile of this compound.
Receptor Binding Profile
The primary mechanism of action for this compound, like other opioids, is through its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). The binding affinity of this compound for the human mu (μ), kappa (κ), and delta (δ) opioid receptors has been characterized through radioligand binding assays.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Compound | Receptor | Ki (nM) |
| This compound | MOR | 11.5 |
| KOR | 2680 | |
| DOR | >8400 | |
| Fentanyl (comparator) | MOR | 1.255 |
| KOR | 163 | |
| DOR | >10000 | |
| Morphine (comparator) | MOR | 1.15 |
| KOR | 246 | |
| DOR | 211 |
Data sourced from Kozell et al. (2024).
These data indicate that this compound is a selective MOR agonist, with significantly lower affinity for KOR and DOR. Notably, its affinity for MOR is lower than that of fentanyl and morphine.
In Vitro Functional Activity
The functional activity of this compound at the mu-opioid receptor has been assessed using [³⁵S]GTPγS binding assays, which measure the activation of G-proteins following receptor agonism.
Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound at the Mu-Opioid Receptor
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% DAMGO) |
| This compound | [³⁵S]GTPγS | 18.0 | 102 |
| Fentanyl (comparator) | [³⁵S]GTPγS | 1.27 | 100 |
| Morphine (comparator) | [³⁵S]GTPγS | 1.83 | 69 |
Data sourced from Kozell et al. (2024).
In the [³⁵S]GTPγS assay, this compound demonstrated full agonist activity at the MOR, with an efficacy comparable to the standard agonist DAMGO. However, its potency was lower than that of fentanyl and morphine.
Signaling Pathways
As a mu-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The MOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.
Diagram 1: Mu-Opioid Receptor Signaling Pathway
Caption: Mu-Opioid Receptor (MOR) signaling cascade initiated by this compound.
Activation of the MOR by this compound leads to the dissociation of the G-protein complex into its Gαi/o-GTP and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, and can also activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade. Additionally, agonist binding can lead to the recruitment of β-arrestin, which plays a role in receptor desensitization, internalization, and can also initiate G-protein-independent signaling.
Metabolism
The metabolic profile of this compound has not been extensively characterized in published literature. However, based on the known metabolism of other nitazene (B13437292) compounds and related benzimidazole structures, it is anticipated that this compound undergoes Phase I and Phase II metabolism in the liver. One potential metabolite that has been suggested is N-desethyl this compound. The primary enzymes involved are likely to be cytochrome P450 (CYP) isoenzymes. Further research is required to fully elucidate the metabolic pathways and identify all metabolites of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound, based on the protocols described by Kozell et al. (2024).
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for determining receptor binding affinity using a radioligand assay.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mu, kappa, or delta opioid receptor are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate buffer and the protein concentration is determined.
-
Binding Assay: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This protocol is used to measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound in activating G-protein signaling.
References
An In-Depth Technical Guide on the Mechanism of Action of Flunitazene at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flunitazene, a potent synthetic opioid of the benzimidazole (B57391) class, exerts its pharmacological effects primarily through its interaction with the mu-opioid receptor (MOR).[1][2] As a powerful agonist at this receptor, this compound initiates a cascade of intracellular signaling events that are characteristic of opioid-induced analgesia and other physiological effects.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound at the MOR, with a focus on its binding affinity, functional potency, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of synthetic opioids.
Introduction
This compound belongs to the nitazene (B13437292) family of synthetic opioids, which have gained notoriety for their high potency, often significantly exceeding that of morphine and even fentanyl.[1] These compounds are agonists at the mu-opioid receptor, a G-protein coupled receptor (GPCR) that is the primary target for most opioid analgesics.[3] The activation of the MOR by agonists like this compound leads to a range of physiological responses, including analgesia, sedation, euphoria, and respiratory depression.[4] Understanding the precise mechanism of action of this compound at the molecular level is crucial for the development of potential antagonists, the management of overdose, and the broader understanding of synthetic opioid pharmacology.
Quantitative Pharmacological Data
The interaction of this compound with the mu-opioid receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency, with comparisons to other well-known opioids.
Table 1: Mu-Opioid Receptor Binding Affinity of this compound and Comparator Opioids
| Compound | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| This compound | 1.26 | [³H]DAMGO | CHO | [5] |
| Fentanyl | 1.255 | [³H]DAMGO | CHO | [5] |
| Morphine | 1.2 | N/A | Rat Brain | [6] |
Kᵢ (Inhibitor Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. [³H]DAMGO: A radiolabeled synthetic opioid peptide analog with high selectivity for the mu-opioid receptor. CHO: Chinese Hamster Ovary cells.
Table 2: Functional Potency and Efficacy of this compound and Comparator Opioids at the Mu-Opioid Receptor (GTPγS Binding Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |
| This compound | 827 | 110 | CHO | [5][7] |
| Fentanyl | 7.94 | 102 | CHO | [5] |
| DAMGO | 25.1 | 100 | CHO | [5] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug. [³⁵S]GTPγS Binding Assay: A functional assay that measures the activation of G-proteins following agonist binding to a GPCR.
Signaling Pathways of the Mu-Opioid Receptor
Activation of the mu-opioid receptor by an agonist like this compound initiates a series of intracellular signaling events, primarily through the G-protein dependent pathway.
G-Protein Dependent Signaling
The mu-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).[8] Upon agonist binding, the receptor undergoes a conformational change, which catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.[8] This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors:[8]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[8]
References
- 1. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Federal Register :: Schedules of Controlled Substances: Placement of Butonitazene, this compound, and Metodesnitazene Substances in Schedule I [federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. giffordbioscience.com [giffordbioscience.com]
Flunitazene: An In-Depth Technical Review of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flunitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a compound of significant interest within the scientific community due to its potent activity at the µ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound. While in vitro studies have begun to characterize its receptor binding affinity and functional activity, comprehensive in vivo data, particularly quantitative measures of its analgesic and respiratory effects, remain limited in the public domain. This document synthesizes the existing knowledge, presents available quantitative data in a structured format, details relevant experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action.
In Vitro Effects
This compound is a potent agonist of the µ-opioid receptor. Its in vitro pharmacology has been characterized through various assays, primarily focusing on its binding affinity and functional potency at opioid receptors.
Quantitative In Vitro Data for this compound
| Assay Type | Receptor | Parameter | Value (nM) | Cell Line | Reference |
| Radioligand Binding | µ (MOR) | Kᵢ | 19.3 | CHO cells expressing human MOR | |
| Radioligand Binding | κ (KOR) | Kᵢ | 2680 | CHO cells expressing human KOR | |
| Radioligand Binding | δ (DOR) | Kᵢ | >8400 | CHO cells expressing human DOR | |
| β-arrestin Recruitment | µ (MOR) | EC₅₀ | 827 | Not Specified | |
| [³⁵S]GTPγS Binding | µ (MOR) | EC₅₀ | Not explicitly stated for this compound, but nitazenes generally show high potency | Not Specified |
Note: The available data indicates that this compound is a selective µ-opioid receptor agonist with significantly lower affinity for κ- and δ-opioid receptors. Its potency in functional assays, such as β-arrestin recruitment, is notable, although it appears to be less potent than some other nitazene (B13437292) analogs.
Experimental Protocols: In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human µ-opioid receptor (hMOR), κ-opioid receptor (hKOR), or δ-opioid receptor (hDOR).
-
Radioligand: [³H]DAMGO for MOR, [³H]U-69,593 for KOR, and [³H]DPDPE for DOR are commonly used.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (15-20 µg protein) are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
Incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Filters are washed with ice-cold assay buffer.
-
The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
2. [³⁵S]GTPγS Binding Assay
-
Objective: To measure the functional activation of G-proteins by this compound at the µ-opioid receptor.
-
Principle: This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (final concentration ~0.05-0.1 nM).
-
GDP (final concentration ~10-100 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, add assay buffer, GDP, varying concentrations of this compound, and cell membranes.
-
Pre-incubate the plate (e.g., 15 minutes at 30°C).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect) are determined by fitting the dose-response data to a sigmoidal curve.
3. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
-
Objective: To measure the recruitment of β-arrestin to the µ-opioid receptor upon activation by this compound.
-
Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Line: A cell line engineered to co-express the ProLink-tagged µ-opioid receptor and the Enzyme Acceptor-tagged β-arrestin 2.
-
Procedure:
-
Plate the engineered cells in a 384-well plate and incubate overnight.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis: The EC₅₀ and Eₘₐₓ values are determined from the dose-response curve.
In Vivo Effects
Quantitative In Vivo Data for this compound
Data not currently available in the public domain.
Experimental Protocols: In Vivo Assays
1. Hot Plate Test (Analgesia)
-
Objective: To assess the central analgesic activity of this compound by measuring the latency of a thermal pain response.
-
Apparatus: A commercially available hot plate apparatus consisting of a heated metal surface with a transparent cylinder to confine the animal.
-
Animal Model: Male Swiss Webster mice or Sprague-Dawley rats are commonly used.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 52-55°C).
-
A baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
This compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), the animal is placed on the hot plate, and the latency to the first nocifensive response is recorded.
-
-
Data Analysis: The analgesic effect is often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximum possible effect) can be determined from the dose-response curve.
2. Tail-Flick Test (Analgesia)
-
Objective: To evaluate the spinal analgesic activity of this compound.
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.
-
Animal Model: Male Sprague-Dawley rats or Swiss albino mice.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the heat source.
-
The intensity of the heat source is adjusted to elicit a baseline tail-flick latency of 2-4 seconds.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue injury.
-
After recording the baseline latency, this compound or vehicle is administered.
-
The tail-flick latency is measured at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect can be quantified as %MPE, and an ED₅₀ can be calculated.
3. Whole-Body Plethysmography (Respiratory Depression)
-
Objective: To measure the effects of this compound on respiratory function in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmography system consisting of a sealed chamber with a sensitive pressure transducer to detect respiratory-induced pressure changes.
-
Animal Model: Male Sprague-Dawley rats are a common model.
-
Procedure:
-
Animals are acclimated to the plethysmography chambers.
-
Baseline respiratory parameters, including respiratory frequency (f), tidal volume (Vₜ), and minute ventilation (V̇ₑ = f x Vₜ), are recorded.
-
This compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for a defined period post-administration.
-
To increase the sensitivity of the assay, respiratory depression can also be assessed under hypercapnic conditions (e.g., 8% CO₂).
-
-
Data Analysis: Changes in respiratory frequency, tidal volume, and minute ventilation from baseline are calculated and compared between treatment groups. Dose-response curves can be generated to determine the dose that causes a 50% reduction in a given respiratory parameter (RD₅₀).
Signaling Pathways
This compound, as a µ-opioid receptor agonist, is expected to initiate a cascade of intracellular signaling events upon binding to its receptor. The primary signaling pathway involves the activation of inhibitory G-proteins (Gᵢ/Gₒ), leading to the desired analgesic effects. However, activation of the µ-opioid receptor can also trigger a separate signaling pathway involving β-arrestin, which has been implicated in some of the adverse effects of opioids, such as tolerance and potentially respiratory depression.
µ-Opioid Receptor Signaling Workflow
Caption: µ-Opioid receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Conclusion and Future Directions
This compound is a potent and selective µ-opioid receptor agonist. In vitro studies have provided initial characterization of its binding affinity and functional activity, suggesting a pharmacological profile consistent with other potent opioids. However, a significant gap exists in the publicly available literature regarding its in vivo effects. To fully understand the therapeutic potential and abuse liability of this compound, further research is critically needed to:
-
Determine the in vivo analgesic potency (ED₅₀) of this compound in standard rodent models (hot plate and tail-flick tests).
-
Quantify the respiratory depressant effects of this compound using whole-body plethysmography and establish a therapeutic index (ratio of RD₅₀ to ED₅₀).
-
Investigate the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion.
-
Explore the potential for biased agonism in more detail to determine if this compound preferentially activates G-protein signaling over β-arrestin recruitment, which could have implications for its side effect profile.
A comprehensive understanding of both the in vitro and in vivo pharmacology of this compound is essential for informing public health and safety measures and for guiding future drug development efforts in the field of opioid research.
The Structure-Activity Relationship of Flunitazene and Related 2-Benzylbenzimidazole Opioids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitazene is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class, often referred to as "nitazenes". This class of compounds first emerged in the scientific literature in the 1950s from research aimed at discovering novel analgesics. Structurally distinct from fentanyl and its derivatives, nitazenes are characterized by a 2-benzylbenzimidazole core. This compound and its analogues are potent agonists of the μ-opioid receptor (MOR), the primary target for most opioid analgesics.[1] Their interaction with the MOR initiates a G-protein mediated signaling cascade that leads to analgesic effects, but also severe adverse effects, including respiratory depression, which has been linked to numerous overdose cases.[1][2]
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related nitazene (B13437292) analogues. It summarizes quantitative data on receptor binding and functional activity, details the experimental protocols used to generate this data, and visualizes the key signaling pathways and experimental workflows.
Structure-Activity Relationship of 2-Benzylbenzimidazole Opioids
The pharmacological profile of nitazenes can be systematically modified by substitutions at three key positions of the 2-benzylbenzimidazole scaffold: the para-position of the benzyl (B1604629) ring (R1), the 5-position of the benzimidazole (B57391) ring (R2), and the terminal amine of the N-ethylamino side chain (R3).
Core SAR Principles:
-
R1 Position (para-Benzyl Substitution): The nature of the substituent at the para-position of the benzyl ring significantly influences potency. In this compound, this position is occupied by a fluorine atom. Generally, alkoxy groups (e.g., ethoxy in etonitazene) or halogen substitutions are found in potent MOR agonists of this class.[3]
-
R2 Position (Benzimidazole C5 Substitution): A nitro group at the 5-position of the benzimidazole ring is a common feature of many potent nitazenes, including this compound. Removal of this 5-nitro group consistently leads to a marked decrease in potency.[3][4]
-
R3 Position (N-ethylamino Side Chain): The N,N-diethylaminoethyl side chain is crucial for activity. Modifications to this group, such as N-desethylation or incorporation of the nitrogen into a pyrrolidine (B122466) ring, can have varied effects. N-pyrrolidino substitutions have been shown to be generally more favorable for MOR activation than N-piperidine substitutions.[3][4] While N-desethyl modifications often slightly lower potency, N-desethyl isotonitazene is a notable exception, being more potent than its parent compound.[3][4]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and a selection of structurally related 2-benzylbenzimidazole opioids. The data is derived from studies by Glatfelter et al. (2023) and Kozell et al. (2024), which provide a comparative analysis of these compounds at human μ, κ, and δ opioid receptors.[1][5]
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | μ (MOR) Ki (nM) | κ (KOR) Ki (nM) | δ (DOR) Ki (nM) | MOR/KOR Selectivity | MOR/DOR Selectivity |
| This compound | 4'-F | 5-NO2 | N,N-diethyl | 11.2 | 2680 | >8400 | 240 | >750 |
| Etonitazene | 4'-OEt | 5-NO2 | N,N-diethyl | 0.206 | 211 | 823 | 1024 | 3995 |
| Isotonitazene | 4'-O-iPr | 5-NO2 | N,N-diethyl | 0.322 | 260 | 959 | 807 | 2978 |
| Metonitazene | 4'-OMe | 5-NO2 | N,N-diethyl | 0.441 | 240 | 1140 | 544 | 2585 |
| Etodesnitazene | 4'-OEt | 5-H | N,N-diethyl | 1.94 | 448 | 1280 | 231 | 660 |
| N-Pyrrolidino Etonitazene | 4'-OEt | 5-NO2 | Pyrrolidino | 0.103 | 108 | 500 | 1049 | 4854 |
| Fentanyl | - | - | - | 1.255 | 163 | 1920 | 130 | 1530 |
| Morphine | - | - | - | 1.57 | 36.9 | 240 | 23.5 | 153 |
Data extracted from Kozell et al., 2024.[5]
Table 2: In Vitro Functional Potency and Efficacy ([35S]GTPγS Binding)
| Compound | μ (MOR) pEC50 | μ (MOR) EC50 (nM) | μ (MOR) Emax (%) | κ (KOR) pEC50 | κ (KOR) EC50 (nM) | δ (DOR) pEC50 | δ (DOR) EC50 (nM) |
| This compound | 7.43 | 37.1 | 110 | <5 | >10000 | <5 | >10000 |
| Etonitazene | 9.70 | 0.20 | 114 | 6.51 | 309 | 5.85 | 1410 |
| Isotonitazene | 9.04 | 0.91 | 113 | 6.20 | 631 | 5.70 | 2000 |
| Metonitazene | 8.84 | 1.45 | 115 | 6.27 | 537 | 5.57 | 2690 |
| Etodesnitazene | 8.26 | 5.50 | 113 | 5.70 | 2000 | 5.30 | 5010 |
| N-Pyrrolidino Etonitazene | 10.0 | 0.10 | 113 | 6.96 | 110 | 6.15 | 708 |
| Fentanyl | 8.57 | 2.69 | 100 | 6.00 | 1000 | 5.70 | 2000 |
| Morphine | 7.60 | 25.1 | 85 | 7.10 | 79.4 | 6.40 | 398 |
Data extracted from Kozell et al., 2024.[5] Emax is relative to the response of DAMGO (for MOR), U50,488H (for KOR), and DPDPE (for DOR).
Experimental Protocols
The quantitative data presented above are primarily generated through two key in vitro assays: radioligand binding assays and functional assays measuring second messenger modulation.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, δ, or κ opioid receptor.[6]
-
Radioligands:
-
Test Compound: this compound or other nitazene analogs.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.[6]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
2. Methodology:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[6]
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Functional Assay (HTRF)
This assay measures the potency (EC50) and efficacy (Emax) of a compound by quantifying its ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) following Gαi-coupled receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the μ-opioid receptor.
-
Test Compound: this compound or other nitazene analogs.
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
-
HTRF cAMP Assay Kit: Contains a cAMP standard, a d2-labeled cAMP conjugate (acceptor), and a cryptate-labeled anti-cAMP antibody (donor).[7][8]
-
HTRF-compatible Plate Reader: To measure the fluorescence signal.
2. Methodology:
-
Cell Plating: Seed the cells in a 384-well plate and grow to confluence.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).[9]
-
Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) in a lysis buffer to the wells. Incubate for 60 minutes at room temperature.[9]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[7]
-
Data Analysis:
-
The HTRF signal (ratio of 665 nm/620 nm) is inversely proportional to the intracellular cAMP concentration.[7]
-
Generate a cAMP standard curve.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.
-
Visualizations
Signaling Pathway of this compound at the μ-Opioid Receptor
The following diagram illustrates the canonical Gαi-coupled signaling pathway activated by this compound at the μ-opioid receptor.
Experimental Workflow for Radioligand Competition Binding Assay
This diagram outlines the sequential steps involved in determining the binding affinity of a test compound.
Logical Relationships in Nitazene SAR
This diagram illustrates the key structural modifications and their general impact on μ-opioid receptor activity.
References
- 1. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 8. revvity.com [revvity.com]
- 9. m.youtube.com [m.youtube.com]
Unveiling the Analgesic Potential of Flunitazene: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the analgesic properties of Flunitazene, a potent synthetic opioid of the benzimidazole (B57391) class, as observed in animal models. This compound is a potent mu-opioid receptor agonist, and its analgesic effects are a subject of significant interest within the research and drug development communities.[1][2] This document summarizes the available quantitative data, details common experimental protocols for assessing its analgesic efficacy, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Mu-Opioid Receptor Agonism
This compound exerts its analgesic effects primarily through its action as a potent agonist at the mu-opioid receptor (MOR).[1][2] The MOR is a G-protein coupled receptor (GPCR) that plays a critical role in mediating the effects of both endogenous and exogenous opioids.[3] Upon activation by an agonist like this compound, the MOR initiates a cascade of intracellular signaling events.
The receptor is coupled to inhibitory G-proteins (Gi/o).[4] Activation leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] The Gβγ subunits act to close voltage-gated calcium channels (reducing neurotransmitter release) and open G-protein-coupled inwardly rectifying potassium channels (hyperpolarizing the neuron).[4] Collectively, these actions reduce neuronal excitability and inhibit the transmission of nociceptive signals from the periphery to the brain, resulting in analgesia.[4]
Data Presentation: Analgesic Effects in Animal Models
Preclinical studies in rodents have confirmed that this compound produces analgesic effects.[6] These effects are consistent with its profile as a mu-opioid receptor agonist and can be reversed by the administration of an opioid antagonist.[6] While the existing literature confirms the analgesic activity, detailed quantitative data, such as ED50 values from specific nociceptive tests, are not widely available in recently published studies. The table below summarizes the available data.
| Animal Model | Compound | Route of Administration | Dose | Observed Effect | Citation(s) |
| Male C57BL/6J mice | This compound | Intraperitoneal (i.p.) | 20 mg/kg | Produced representative opioid-related physiological and behavioral states, including analgesia. | [2] |
| Rodents | This compound | Not Specified | Not Specified | Produced analgesic effects similar to morphine and fentanyl, which were attenuated by an opioid antagonist. | [6] |
Experimental Protocols for Analgesic Assessment
The analgesic properties of centrally acting compounds like this compound are typically evaluated using thermal nociception assays, such as the hot-plate and tail-flick tests.[7]
Hot-Plate Test
The hot-plate test is a widely used method to assess the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.[7] This test measures the latency of a complex, supraspinally organized response to a constant temperature noxious stimulus.[8]
Methodology:
-
Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature, typically between 50-55°C, is used.[9][10] The animal is confined to the surface by a transparent glass cylinder.[7]
-
Acclimatization: Animals are habituated to the testing room and apparatus prior to the experiment to minimize stress-induced responses.[11]
-
Baseline Measurement: Each animal is placed on the hot plate, and a baseline latency to a nocifensive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[9]
-
Drug Administration: this compound or a vehicle control is administered to the animals, typically via intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) routes.
-
Post-Treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.[9]
-
Data Analysis: An increase in the latency to respond compared to the baseline and vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
The tail-flick test measures a spinal reflex to a thermal stimulus and is also a standard method for evaluating the efficacy of opioid analgesics.[7]
Methodology:
-
Apparatus: An analgesiometer is used, which focuses a high-intensity light beam onto a portion of the animal's tail.
-
Baseline Measurement: The animal is gently restrained, and its tail is positioned in the apparatus. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time is pre-set to avoid tissue injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Measurement: The tail-flick latency is re-measured at specific time points following drug administration.
-
Data Analysis: The analgesic effect is quantified as an increase in the time taken to flick the tail. Data are often expressed as the percentage of maximum possible effect (%MPE).
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Evaluation of rewarding effects of nitazene analogs: results from conditioned place preference tests and in vivo microdialysis experiments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 5. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 6. Federal Register :: Schedules of Controlled Substances: Placement of Butonitazene, this compound, and Metodesnitazene Substances in Schedule I [federalregister.gov]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Flunitazene: An In-Depth Technical Guide to its Metabolism and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flunitazene, a potent synthetic opioid of the 2-benzylbenzimidazole (nitazene) class, presents a significant analytical challenge in forensic and clinical toxicology. A thorough understanding of its metabolic fate is crucial for developing robust analytical methods for its detection and for interpreting toxicological findings. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, drawing upon in vitro studies of structurally related nitazene (B13437292) analogs and available analytical data for this compound itself. While specific quantitative data on this compound metabolites remain limited, this guide outlines the predicted metabolic pathways and provides detailed experimental protocols for their identification and characterization.
Introduction
This compound is a novel synthetic opioid that has emerged on the illicit drug market. As with other nitazene analogs, it exhibits high potency, making the detection of the parent compound and its metabolites in biological samples critical for forensic investigations and clinical diagnostics. This document serves as a technical resource for researchers and laboratory professionals, detailing the anticipated metabolic transformations of this compound and providing methodologies for their identification.
Predicted Metabolic Pathways of this compound
Based on in vitro metabolism studies of structurally similar nitazene opioids such as isotonitazene, metonitazene, and etonitazene, the metabolism of this compound is expected to proceed through several key phase I and phase II reactions. The primary metabolic routes for nitazenes involve modifications of the N,N-diethylethylamine side chain, the benzyl (B1604629) moiety, and the nitro group on the benzimidazole (B57391) core.[1][2][3][4][5]
The main proposed metabolic transformations for this compound are:
-
N-deethylation: The sequential removal of the ethyl groups from the diethylamino moiety is a common metabolic pathway for many nitazenes.[2][3][5]
-
Hydroxylation: Hydroxylation can occur at various positions on the molecule, including the benzyl ring and the benzimidazole core.
-
Nitroreduction: The nitro group on the benzimidazole ring is susceptible to reduction, forming an amino metabolite. This has been observed for other nitazenes.
-
Glucuronidation: The hydroxylated and amino metabolites can undergo phase II conjugation with glucuronic acid to facilitate excretion.
The following diagram illustrates the putative metabolic pathway of this compound.
Caption: Putative metabolic pathway of this compound based on analogous compounds.
Experimental Protocols for Metabolism Studies
The following protocols are based on established methodologies for the in vitro metabolism of nitazene analogs and can be adapted for this compound.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify phase I metabolites of this compound.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
3.1.2. Incubation Procedure
-
Prepare a stock solution of this compound in methanol.
-
In a microcentrifuge tube, combine pooled HLM (final protein concentration of 0.5-1.0 mg/mL) and 0.1 M phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution (final substrate concentration of 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Sample Preparation for Metabolite Identification
The following diagram outlines a typical workflow for sample preparation and analysis.
Caption: General experimental workflow for in vitro metabolism studies.
Analytical Methodologies for Metabolite Identification
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the preferred technique for identifying and characterizing unknown metabolites.
LC-QTOF-MS for Metabolite Identification
A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system provides accurate mass measurements, which are essential for determining the elemental composition of metabolites.
Table 1: Example LC-QTOF-MS Parameters for this compound and Metabolite Screening
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of parent drug and metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100 - 1000 m/z |
| Acquisition Mode | Full Scan with data-dependent MS/MS |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) |
| Reference Mass | Continuous infusion for accurate mass calibration |
LC-MS/MS for Targeted Quantification
For the quantification of this compound and its potential metabolites, a triple quadrupole mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is recommended for its high sensitivity and selectivity.
Table 2: Example LC-MS/MS Parameters for Quantitative Analysis of Nitazenes [6]
| Parameter | Setting |
| LC System | |
| Column | C18 or Biphenyl column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Flow Rate | 0.4 mL/min |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard |
Quantitative Data
As of the date of this publication, there is a lack of published quantitative data on the specific concentrations of this compound metabolites in biological samples. However, methods for the quantification of the parent drug, this compound, have been developed.
Table 3: Quantitative Method Parameters for this compound in Whole Blood [6]
| Parameter | Value |
| Analytical Method | LC-MS/MS |
| Calibration Range | 0.5–50 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Sample Preparation | Basic liquid-liquid extraction |
Conclusion
The metabolism of this compound is predicted to follow pathways similar to other nitazene analogs, primarily involving N-dealkylation, hydroxylation, and nitroreduction. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to investigate the in vitro and in vivo metabolism of this compound. Further research is needed to definitively identify and quantify its metabolites in biological matrices, which will be crucial for the accurate interpretation of toxicological findings and for keeping pace with the evolving landscape of novel synthetic opioids.
References
- 1. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kurabiotech.com [kurabiotech.com]
- 4. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]
- 5. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Preclinical Pharmacokinetics of Flunitazene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, comprehensive in vivo preclinical pharmacokinetic studies detailing parameters such as Cmax, Tmax, AUC, and bioavailability of flunitazene in animal models have not been published in peer-reviewed literature. This guide synthesizes the currently available information on the analytical detection and in vitro metabolism of this compound, which are critical components of pharmacokinetic assessment.
Introduction
This compound is a potent synthetic opioid of the 2-benzylbenzimidazole class, structurally related to etonitazene. It has emerged as a novel psychoactive substance (NPS) on the illicit drug market, leading to its classification as a Schedule I substance in the United States.[1][2] Preclinical data have demonstrated that this compound exhibits a pharmacological profile similar to other potent opioids like fentanyl, acting as a µ-opioid receptor agonist.[3][4] Understanding its pharmacokinetic properties is crucial for forensic toxicology, clinical management of overdose, and the development of potential countermeasures. This document provides a summary of the existing preclinical data, with a focus on analytical methodologies and metabolic pathways.
Analytical Methodologies for this compound Detection
The sensitive and specific detection of this compound and its metabolites in biological matrices is fundamental for pharmacokinetic studies. Various analytical techniques have been employed, with liquid chromatography-mass spectrometry (LC-MS) based methods being the most common due to their high sensitivity and specificity.[5][6]
Table 1: Summary of Analytical Methods for this compound Detection
| Technique | Sample Matrix | Sample Preparation | Instrumentation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-QTOF-MS | Biological Fluid | Liquid-Liquid Extraction (LLE) | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC | Not Reported | Not Reported | |
| LC-QQQ-MS | Whole Blood, Urine, Tissue | Liquid-Liquid Extraction (LLE) | Waters Xevo TQ-S Micro | 0.1 ng/mL | 0.5 ng/mL | [7] |
| GC-MS | Not Specified | Standard diluted in methanol | Agilent 5975 Series GC/MSD System | Not Reported | Not Reported |
Experimental Protocols
2.1.1. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Sample Preparation: A liquid-liquid extraction (LLE) procedure is utilized to isolate the analyte from the biological fluid.
-
Instrumentation: The analysis is performed on a Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC.
-
Chromatographic Conditions:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
-
Mobile Phase: A: Ammonium formate (B1220265) (10 mM, pH 3.0); B: Methanol/acetonitrile (50:50)
-
Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
-
Mass Spectrometry Parameters:
-
Scan Range (TOF MS): 100-510 Da
-
Fragmentation: Collision Energy Spread (35±15 eV)
-
Scan Range (MS/MS): 50-510 Da
-
2.1.2. Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) [7]
-
Sample Preparation: A basic liquid-liquid extraction is performed.
-
Instrumentation: A Waters Xevo TQ-S Micro LC-MS/MS system is used.
-
Chromatographic Conditions:
-
Column: Agilent InfinityLab Poroshell C-18 120 (2.7 µm, 3.0 × 100 mm)
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in methanol
-
Gradient: A linear reverse-phase gradient is employed.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
-
Mass Spectrometry Parameters: Multiple reaction monitoring (MRM) mode is used for detection. Optimal cone voltage and collision energy are determined for each analyte.
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.
Caption: A generalized workflow for the analysis of this compound in biological specimens.
Metabolism of this compound
Direct in vivo metabolism studies for this compound in preclinical animal models are not yet available. However, in vitro studies using human hepatocytes and data from related nitazene (B13437292) compounds provide insights into its likely metabolic pathways.[8] The metabolism of structurally similar benzimidazole (B57391) opioids primarily involves N-deethylation, O-dealkylation, and reduction of the nitro group, followed by glucuronidation.[8][9][10]
Table 2: Predicted Metabolic Pathways of this compound
| Metabolic Reaction | Predicted Metabolite | Significance |
| N-deethylation | N-desethyl-flunitazene | A common pathway for many nitazene analogs. The metabolite may retain pharmacological activity.[11] |
| Nitro-reduction | Amino-flunitazene | A major biotransformation for several nitazenes, though with significant interindividual variability.[10] |
| Hydroxylation | Hydroxylated metabolites | Oxidative metabolism can occur on the benzyl (B1604629) ring or other positions. |
| Glucuronidation | Glucuronide conjugates | Phase II metabolism to increase water solubility and facilitate excretion. |
Potential Metabolic Pathways of this compound
The following diagram illustrates the potential metabolic pathways of this compound based on in vitro data from related compounds.
Caption: Predicted metabolic pathways for this compound.
Discussion and Future Directions
The current body of literature on this compound primarily focuses on its identification in forensic casework and its in vitro pharmacological activity. There is a significant gap in the understanding of its in vivo pharmacokinetic profile. Future preclinical research should prioritize:
-
In vivo pharmacokinetic studies in relevant animal models (e.g., rats, mice) to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).[12] This would include single-dose studies with intravenous and oral administration to assess bioavailability.
-
Metabolite identification and profiling in vivo to confirm the metabolic pathways suggested by in vitro studies and to identify major circulating metabolites.[8]
-
Pharmacokinetic-pharmacodynamic (PK/PD) modeling to establish the relationship between plasma concentrations of this compound and its pharmacological effects.[11]
Such studies are essential for a comprehensive risk assessment of this compound and for the development of effective clinical interventions in cases of overdose. The methodologies and findings from studies on other nitazenes, such as isotonitazene, can serve as a valuable framework for designing future preclinical investigations of this compound.[11][13]
References
- 1. regulations.gov [regulations.gov]
- 2. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 3. Federal Register :: Schedules of Controlled Substances: Temporary Placement of Butonitazene, Etodesnitazene, this compound, Metodesnitazene, Metonitazene, N-pyrrolidino etonitazene, and Protonitazene in Schedule I [federalregister.gov]
- 4. Federal Register :: Schedules of Controlled Substances: Placement of Butonitazene, this compound, and Metodesnitazene Substances in Schedule I [federalregister.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical metabolism and disposition of an orally bioavailable macrocyclic FXIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]
- 13. researchgate.net [researchgate.net]
The Resurgence of a Potent Threat: A Technical Guide to the Discovery and History of Nitazene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially synthesized in the late 1950s by researchers at Ciba AG, the Swiss pharmaceutical company, nitazenes are a class of potent synthetic opioids belonging to the 2-benzylbenzimidazole chemical family.[1][2][3][4] Despite demonstrating significant analgesic effects, in some cases hundreds or even a thousand times more potent than morphine, their development for therapeutic use was halted due to an unfavorable safety profile, including a low therapeutic index and a high potential for abuse.[1][5][6] For decades, these compounds remained largely a historical footnote in medicinal chemistry. However, since 2019, nitazene (B13437292) analogues have re-emerged in the illicit drug market, posing a significant public health threat and renewing scientific interest in their pharmacology and toxicology.[1][2] This guide provides an in-depth overview of the discovery, history, and pharmacological characterization of nitazene compounds.
Discovery and Early History
The pioneering work on benzimidazole-based opioids was conducted at Ciba AG in the mid-1950s. In 1957, the research team, including A. Hunger, J. Kebrle, A. Rossi, and K. Hoffmann, published their findings on the synthesis of these novel compounds.[7][8][9] Concurrently, the pharmacological properties of these derivatives were reported by F. Gross and H. Turrian, also from Ciba AG.[10][11]
Their research began with the discovery of the modest analgesic activity of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, a compound now referred to as desnitazene.[2] This led to systematic structural modifications to explore the structure-activity relationship, culminating in the synthesis of highly potent analogues. A key discovery was that the introduction of a nitro group at the 5-position of the benzimidazole (B57391) ring dramatically increased analgesic potency.[2] Among the most potent compounds synthesized were etonitazene and clonitazene.
A clinical trial involving etonitazene and clonitazene was conducted in 363 patients and the results were published in 1958.[1] The trial revealed that while the compounds were effective analgesics, they possessed an unacceptably low therapeutic index, leading to the discontinuation of their clinical development.[1]
Pharmacological Profile
Nitazenes exert their effects primarily as potent and selective agonists of the µ-opioid receptor (MOR).[1] Their high affinity and efficacy at the MOR are responsible for their profound analgesic effects, but also their dangerous adverse effects, such as respiratory depression.
In Vitro Pharmacology
Modern pharmacological studies have provided detailed insights into the interaction of nitazene analogues with opioid receptors. The primary methods used for in vitro characterization are radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.
Table 1: In Vitro Pharmacological Data for Selected Nitazene Analogues at the µ-Opioid Receptor
| Compound | Receptor Binding Affinity (Ki, nM) | [³⁵S]GTPγS Functional Potency (EC50, nM) | [³⁵S]GTPγS Efficacy (%Emax vs. DAMGO) |
| Etodesnitazene | 18.2 | 10.3 | 111 |
| Metonitazene | 1.13 | 1.80 | 112 |
| Etonitazene | 0.38 | 0.34 | 103 |
| N-Pyrrolidino Etonitazene | 0.21 | 0.05 | 101 |
| Isotonitazene | 0.68 | 0.60 | 114 |
| Protonitazene | 0.64 | 0.44 | 113 |
| Butonitazene | 1.10 | 1.20 | 113 |
| Fentanyl (Reference) | 1.26 | 1.80 | 97 |
| Morphine (Reference) | 2.40 | 29.0 | 72 |
Data compiled from recent research publications. Ki, EC50, and Emax values can vary between studies depending on the specific assay conditions.
In Vivo Pharmacology
The potent analgesic effects of nitazenes have been demonstrated in various animal models, most notably the hot plate test and the tail-flick test. These assays measure the response of an animal to a thermal stimulus, with an increase in the latency to respond indicating an analgesic effect.
Table 2: In Vivo Analgesic Potency of Selected Nitazene Analogues in Mice (Hot Plate Test)
| Compound | ED50 (mg/kg) | Relative Potency (vs. Morphine) |
| Metonitazene | 0.032 | ~100x |
| Etonitazene | 0.003 - 0.012 | ~1000x |
| Isotonitazene | 0.021 | ~180x |
| Protonitazene | 0.011 | ~345x |
| Butonitazene | 0.054 | ~60x |
| Fentanyl (Reference) | 0.013 | ~292x |
| Morphine (Reference) | 3.8 | 1x |
ED50 values represent the dose required to produce a maximal analgesic effect in 50% of the test subjects and can vary based on experimental conditions.[1]
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the µ-opioid receptor.
-
Membrane Preparation:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells) are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains:
-
Cell membranes (typically 10-20 µg of protein).
-
A radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) at a concentration near its Kd.
-
A range of concentrations of the unlabeled test compound (nitazene analogue).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled µ-opioid receptor agonist (e.g., DAMGO).
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The bound and free radioligand are separated by rapid filtration through a filter mat.
-
The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This protocol describes a method to assess the functional potency (EC50) and efficacy (Emax) of a nitazene analogue as a µ-opioid receptor agonist.[9][10][12]
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Each well contains:
-
Cell membranes.
-
GDP (to ensure the G-proteins are in their inactive state).
-
A range of concentrations of the test compound.
-
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at 30°C to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
-
Data Analysis:
-
The data are plotted as specific binding versus the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
-
Visualizations
µ-Opioid Receptor Signaling Pathway
Caption: Simplified µ-opioid receptor signaling pathway activated by nitazene compounds.
Experimental Workflow for In Vitro Characterization of a Novel Nitazene Analogue
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Alkoxy chain length governs the potency of 2-benzylbenzimidazole nitazene' opioids associated with human overdose [biblio.ugent.be]
- 3. maaz.ihmc.us [maaz.ihmc.us]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing Two Analytical Workflows for Seized Drug Analysis of Synthetic Cannabinoids, Cathinones, and Opioids | NIST [nist.gov]
- 8. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Synthesis of analgesically active benzimidazole derivatives with basic substitutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Benzimidazole derivatives with strong analgesic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Flunitazene in Biological Matrices
Introduction
Flunitazene is a potent novel synthetic opioid belonging to the benzimidazole (B57391) class, structurally related to compounds like etonitazene.[1] Initially synthesized in the 1950s, it has recently emerged on the illicit drug market, leading to concerns due to its high potency, which is comparable to or greater than fentanyl in some analogs.[1] The detection and quantification of this compound in biological matrices are crucial for clinical toxicology, forensic investigations, and understanding its pharmacokinetics. Due to the low concentrations typically present in biological samples, highly sensitive analytical methods are required.[2] This document provides detailed application notes and protocols for the detection of this compound in various biological matrices, including blood, urine, and hair, using state-of-the-art analytical techniques.
Quantitative Data Summary
The following tables summarize the quantitative parameters for various validated methods for the detection of this compound in different biological matrices. These parameters are essential for comparing the sensitivity and performance of each technique.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Biological Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Calibration Range | Recovery (%) | Reference |
| Dried Blood Spots (DBS) | LC-HRMS | 0.25 ng/mL | 0.5 ng/mL | N/A | N/A | [2] |
| Whole Blood | UHPLC-MS-MS | 0.01 nM | 0.5 nM | 0.5 - 50 nM | >81% | [3][4] |
| Blood & Urine | LC-MS/MS | N/A | 1 ng/mL | N/A | 92-96% | [5] |
| Hair | LC-MS/MS | N/A | 50 pg/mL | N/A | 80.6-120.4% | [6] |
| Hair | LC-MS/MS | 0.1 pg/mg | 1 pg/mg | 1 - 100 pg/mg | N/A | [7] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Biological Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Calibration Range | Recovery (%) | Reference |
| Whole Blood / Bloodstains | GC-MS (SIM) | 0.1 µg/dL (1 ng/mL) | N/A | N/A | N/A | [8] |
| Urine (Metabolites) | GC-MS | <1 ng/mL | N/A | N/A | N/A | [9] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used for this compound detection.
Protocol 1: Analysis of this compound in Whole Blood by UHPLC-MS-MS
This protocol is based on a high-throughput method utilizing liquid-phase microextraction for sample cleanup.[3][10]
1. Principle: this compound and other nitazene (B13437292) analogs are extracted from whole blood using a 96-well format liquid-phase microextraction (LPME) technique. The extracted analytes are then separated and quantified using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS-MS).
2. Apparatus and Reagents:
-
UHPLC-MS-MS System
-
96-well sample plates and collection plates
-
Pipettes and multichannel pipettes
-
Vortex mixer and centrifuge
-
This compound analytical standard
-
Internal Standard (e.g., Metonitazene-d3)
-
Methanol (B129727), Acetonitrile (B52724) (LC-MS grade)
-
Buffer solution (e.g., pH 7 phosphate (B84403) buffer)
-
Organic extraction solvent
3. Sample Preparation: Liquid-Phase Microextraction (LPME)
Protocol Steps:
-
Sample Pretreatment : In a test tube, add 0.5 mL of the whole blood sample, the internal standard, and 1.3 mL of 100 mM phosphate buffer (pH 7).[5]
-
Mixing : Vortex the sample and then centrifuge for 10 minutes at 3000 rpm.[5]
-
Extraction : Transfer the supernatant to the donor compartment of a 96-well microextraction plate. The analytes are extracted across a thin organic liquid membrane into an aqueous acceptor solution.[3][10]
-
Collection : After extraction, the acceptor solution is collected.[3]
-
Analysis : The collected acceptor solution is directly injected into the UHPLC-MS-MS system.[3]
4. Instrumental Analysis: UHPLC-MS-MS Parameters
-
Column : Biphenyl column (for separation of isomers like isotonitazene and protonitazene).[3]
-
Mobile Phase : Gradient elution with a suitable mobile phase, such as ammonium (B1175870) formate (B1220265) and methanol/acetonitrile.
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Detection : Multiple Reaction Monitoring (MRM).
5. Data Analysis and Quality Control:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is generated using fortified blood samples with known concentrations of this compound (e.g., 0.5 to 50 nM).[3]
-
Validation should be performed according to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX).[3]
Protocol 2: Analysis of this compound in Urine/Blood by SPE and LC-MS/MS
This protocol details a robust solid-phase extraction method for cleaning up complex matrices like urine and blood before analysis.[5]
1. Principle: Solid-Phase Extraction (SPE) is used to isolate this compound from the biological matrix. The cleaned-up extract is then analyzed by LC-MS/MS. This method effectively removes interferences, leading to high recovery and sensitivity.
2. Apparatus and Reagents:
-
LC-MS/MS System
-
SPE Manifold and Cartridges (e.g., Clean Screen® DAU)
-
Vortex mixer and centrifuge
-
Nitrogen evaporator
-
This compound analytical standard and Internal Standard
-
Methanol, Acetonitrile
-
100 mM Phosphate buffer (pH 7)
-
Deionized Water
-
Elution Solvent: Methanol:Ammonium Hydroxide (B78521) (98:2)
-
10% HCl in methanol
3. Sample Preparation: Solid-Phase Extraction (SPE)
Protocol Steps:
-
Sample Pretreatment : To 0.5 mL of sample (urine or blood), add the internal standard, 200 µL of acetonitrile (ACN), and 1.3 mL of 100 mM phosphate buffer (pH 7).[5] The addition of ACN is vital for the detection and quantitation of non-polar analytes at low concentrations.[5]
-
Mixing : Vortex and centrifuge the samples for 10 minutes at 3000 rpm.[5]
-
SPE Cartridge Conditioning : Condition a Clean Screen® DAU SPE column with 3 mL of methanol, followed by 3 mL of phosphate buffer (pH 7).[5]
-
Sample Loading : Load the supernatant from the pretreated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.[5]
-
Washing : Wash the column with 3 mL of DI water, followed by 3 mL of 50:50 methanol:water.[5]
-
Drying : Dry the column for at least 10 minutes under full vacuum.[5]
-
Elution : Elute the analytes with 3 mL of methanol:ammonium hydroxide (98:2).[5]
-
Stabilization and Evaporation : Add 250 µL of 10% HCl in methanol to the eluate to form a more stable salt form, as free-base nitazenes can be volatile. Evaporate the eluate at 35°C under a stream of nitrogen.[5]
-
Reconstitution : Reconstitute the dried residue in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.[5]
4. Instrumental Analysis: LC-MS/MS Parameters
-
Column : C18 core-shell column (e.g., SelectraCore® C18).[5]
-
Mobile Phase : Gradient elution suitable for separating target analytes.
-
Total Run Time : Approximately 15 minutes.[5]
Protocol 3: Analysis of this compound in Blood by GC-MS
This protocol describes a method for detecting low levels of this compound in blood and bloodstains, which requires derivatization to enhance volatility for GC analysis.[8]
1. Principle: this compound is extracted from whole blood using solid-phase extraction. To make the analyte suitable for gas chromatography, a two-step derivatization is performed. The derivatized compound is then analyzed by GC-MS, often using selected ion monitoring (SIM) for enhanced sensitivity.[8]
2. Apparatus and Reagents:
-
GC-MS System with an electron impact (EI) source
-
SPE cartridges and manifold
-
Nitrogen evaporator
-
Heating block
-
Derivatization Reagent 1: Pentafluoropropionic anhydride (B1165640) (PFPA)[8][11]
-
Derivatization Reagent 2: N-(tert-butyldimethyl-silyl)-N-methyl-trifluoroacetamide (MTBSTFA) with 1% TBDMSCI[8]
-
Ethyl Acetate, Hexane, Methanol
3. Sample Preparation and Derivatization
Protocol Steps:
-
Solid-Phase Extraction : Isolate this compound and its metabolites from 1 mL of whole blood using a suitable SPE cartridge.[8]
-
Elution and Evaporation : Elute the analytes using an ethyl acetate-methanol mixture. Evaporate the solvent to dryness under a stream of nitrogen.[11]
-
Derivatization Step 1 (Acylation) : Add pentafluoropropionic anhydride (PFPA) to the dried residue to derivatize primary and secondary amine groups.[8][12] Evaporate the reagent.
-
Derivatization Step 2 (Silylation) : Add N-(tert-butyldimethyl-silyl)-N-methyl-trifluoroacetamide (MTBSTFA) to derivatize hydroxyl groups.[8][13] Heat the sample to ensure the reaction goes to completion.
-
Analysis : Inject the final derivatized sample into the GC-MS.
4. Instrumental Analysis: GC-MS Parameters
-
Injection Mode : Splitless.
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Detection Mode : Selected Ion Monitoring (SIM) for target ions of the derivatized this compound to achieve a low limit of detection.[8]
Conclusion
The analytical detection of this compound in biological matrices requires highly sensitive and specific methods due to its high potency and resulting low concentrations in the body. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique, offering excellent sensitivity and specificity for various matrices including blood, urine, and hair. Gas chromatography-mass spectrometry (GC-MS) provides a reliable alternative, particularly for blood and urine, but typically requires a derivatization step to improve the volatility of the analyte. The choice of method depends on the available instrumentation, the required sensitivity, and the specific biological matrix being analyzed. The protocols outlined in this document provide a comprehensive guide for researchers and forensic toxicologists working on the detection of this emergent synthetic opioid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput quantification of emerging "nitazene" benzimidazole opioid analogs by microextraction and UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS [ouci.dntb.gov.ua]
- 5. unitedchem.com [unitedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection of low levels of flunitrazepam and its metabolites in blood and bloodstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Open Access) A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine (1997) | Mahmoud A. ElSohly | 71 Citations [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
Application Note: Quantification of Flunitazene in Whole Blood by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitazene is a potent synthetic opioid of the benzimidazole (B57391) class, structurally related to etonitazene.[1][2] Its emergence in the illicit drug market poses a significant public health risk.[3][4] Accurate and sensitive analytical methods are crucial for forensic toxicology, clinical diagnostics, and research to understand its pharmacokinetics and prevalence. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of this compound in human whole blood. The methodology is based on established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability of results.[5]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Chemical Name | N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | [2] |
| Molecular Formula | C₂₀H₂₃FN₄O₂ | [2][6] |
| Molecular Weight | 370.42 g/mol | [2][6] |
| CAS Number | 2249-36-7 | [2] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Cayman Chemical or equivalent)
-
Isotonitazene-d7 (B10818971) (Internal Standard, IS) (Cayman Chemical or equivalent)[7]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human whole blood (drug-free)
-
Phosphate (B84403) buffer (pH 6)
-
n-Butyl chloride
-
Sodium sulfate (B86663) (anhydrous)
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve isotonitazene-d7 in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of novel synthetic opioids in whole blood.
-
Pipette 100 µL of whole blood (calibrator, QC, or unknown sample) into a 2 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Internal Standard working solution (final concentration: 10 ng/mL).
-
Add 500 µL of phosphate buffer (pH 6) and vortex briefly.
-
Add 1 mL of n-butyl chloride.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (95:5, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on established methods for nitazene (B13437292) analysis.[1][2]
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 analytical column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose | Reference |
| This compound | 371.2 | 100.0 | 100 | 28 | 22 | Quantifier | [2] |
| This compound | 371.2 | 72.1 | 100 | 28 | 30 | Qualifier | [2] |
| Isotonitazene-d7 (IS) | 418.2 | 100.1 | 100 | Optimize | Optimize | Quantifier | [1] |
Note: Cone voltage and collision energy should be optimized for the specific instrument used.
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Calibration Curve Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Inter-assay Precision (%CV) | < 15% |
| Intra-assay Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Data presented is a summary of expected performance based on similar validated methods.[8]
Visualizations
Caption: Experimental workflow for this compound quantification in blood.
References
Application Note: Comprehensive GC-MS Analysis of Flunitrazepam and its Metabolites in Urine
Introduction
Flunitrazepam, a potent benzodiazepine, is a sedative-hypnotic drug that has been used for the treatment of insomnia. Due to its strong amnestic effects, it has also been illicitly used in drug-facilitated crimes.[1][2] Therefore, sensitive and specific analytical methods for the detection of flunitrazepam and its metabolites in biological matrices such as urine are crucial in both clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of benzodiazepines.[3][4][5] This application note provides a detailed protocol for the GC-MS analysis of flunitrazepam and its major metabolites in urine, including sample preparation, derivatization, and instrument parameters.
Metabolism of Flunitrazepam
Flunitrazepam is extensively metabolized in the body. The major metabolic pathways include N-demethylation, 3-hydroxylation, and reduction of the 7-nitro group to an amino group, followed by acetylation.[1][2] The primary metabolites are:
-
N-desmethylflunitrazepam
-
3-hydroxyflunitrazepam
-
7-aminoflunitrazepam
-
7-acetamidoflunitrazepam
These primary metabolites can also undergo further metabolic reactions to form compounds such as 3-hydroxy-N-desmethylflunitrazepam and 7-amino-N-desmethylflunitrazepam.[1][2] For toxicological analysis, it is important to target the parent drug as well as its major metabolites, as the parent drug may be present at very low concentrations.[1][4]
Figure 1: Major metabolic pathways of Flunitrazepam.
Experimental Protocols
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Since benzodiazepines and their metabolites are often excreted in urine as glucuronide conjugates, an initial hydrolysis step is necessary to cleave these conjugates.[3][4]
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add 100 µL of a deuterated internal standard solution.
-
Add 0.1 mL of a 2 M sodium acetate (B1210297) buffer (pH 5.0).[6]
-
Add 50 µL of β-glucuronidase from Helix pomatia (≥100,000 units/mL).[3][4][7]
-
After incubation, centrifuge the sample at approximately 3000 rpm for 10 minutes.[6][7]
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE column by washing with 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).[6] Do not allow the column to dry.
-
Load the supernatant from the hydrolysis step onto the conditioned SPE column.
-
Wash the column with 3 mL of deionized water, followed by 2 mL of a 0.1 M phosphate buffer (pH 6.0):acetonitrile (80:20) solution, and then 1 mL of hexane.[6]
-
Dry the column under a stream of nitrogen or by vacuum for at least 5 minutes.
-
Elute the analytes with 2-3 mL of a freshly prepared mixture of ethyl acetate and ammonium (B1175870) hydroxide (B78521) (98:2).[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of about 40°C.
-
2. Derivatization
To improve the volatility and thermal stability of the analytes for GC-MS analysis, a derivatization step is performed. Silylation is a common method for benzodiazepines and their metabolites.[4][8]
-
To the dried extract, add 50 µL of ethyl acetate and 25-50 µL of a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl).[7][8]
-
Cap the vial and vortex for 15 seconds.
-
Incubate the mixture at 70°C for 20-30 minutes.[7]
-
After cooling to room temperature, the sample is ready for GC-MS injection.
Figure 2: Experimental workflow for GC-MS analysis of Flunitrazepam in urine.
3. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of flunitrazepam and its metabolites. These may need to be optimized for the specific instrument being used.
-
Gas Chromatograph:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.
-
Quantitative Data
The following table summarizes the characteristic ions for the TBDMS derivatives of flunitrazepam and its major metabolites that can be used for SIM analysis.
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 7-aminoflunitrazepam | di-TBDMS | 486 | 487 | 543 |
| N-desmethylflunitrazepam | TBDMS | 300 | - | - |
| 3-hydroxyflunitrazepam | di-TBDMS | 300 | 330 | - |
| Flunitrazepam | - | 284 | 314 | - |
Note: The fragmentation patterns and retention times will vary depending on the specific derivatization reagent and chromatographic conditions used.
The following table provides an example of the performance characteristics of a typical GC-MS method for flunitrazepam and a key metabolite.
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Flunitrazepam | 0.5 - 250 | 0.2 | 0.5 | 93.5 - 118 |
| 7-aminoflunitrazepam | 0.4 - 500 | 0.2 | 0.4 | 97.7 - 109 |
Data adapted from literature values and may vary based on the specific method and laboratory.[9]
Discussion
The described method provides a robust and sensitive approach for the determination of flunitrazepam and its metabolites in urine. The enzymatic hydrolysis step is critical for the detection of conjugated metabolites, thereby extending the detection window. Solid-phase extraction offers a clean extract, minimizing matrix interference. Derivatization is essential for improving the chromatographic properties of the analytes, leading to better peak shape and sensitivity. The use of a deuterated internal standard is recommended to ensure accurate quantification by correcting for any variations during sample preparation and injection.
For confirmatory analysis, it is important to acquire full-scan mass spectra and compare them with library spectra. The ratio of the quantifier and qualifier ions should also be monitored to ensure the identity of the detected compounds.
Conclusion
This application note details a comprehensive GC-MS method for the analysis of flunitrazepam and its major metabolites in urine. The protocol, including enzymatic hydrolysis, solid-phase extraction, and silylation, is suitable for use in clinical and forensic toxicology laboratories. The provided quantitative data and GC-MS parameters can serve as a starting point for method development and validation.
References
- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects | Bentham Science [benthamscience.com]
- 2. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 4. academic.oup.com [academic.oup.com]
- 5. A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. nyc.gov [nyc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Solid-Phase Extraction of Flunitazene from Post-Mortem Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitazene, a potent synthetic opioid of the benzimidazole (B57391) class (nitazenes), has emerged as a significant public health concern due to its high potency and increasing presence in post-mortem casework.[1] Accurate and efficient analytical methods are crucial for the determination of this compound in complex biological matrices encountered in forensic toxicology. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from post-mortem samples, including blood, urine, and tissues, facilitating reliable downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is based on a widely used SPE column and procedure for the extraction of nitazene (B13437292) compounds.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the solid-phase extraction of this compound and other related nitazene compounds from post-mortem samples. While specific data for this compound across all matrices is limited, the provided information offers a valuable reference for expected analytical performance.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Citation |
| Nitazenes (including this compound) | Blood | Clean Screen® DAU | 74 - 96 | Not Specified | Not Specified | |
| Nitazenes (including this compound) | Urine | Clean Screen® DAU | 93 - 106 | Not Specified | Not Specified | |
| Isotonitazene | Blood, Plasma, Brain | Protein Precipitation | Not Applicable | 0.10 | Not Specified | [3] |
| Metonitazene | Blood, Plasma, Brain | Protein Precipitation | Not Applicable | 0.10 | Not Specified | [3] |
| Isotonitazene | Urine, Liver | Protein Precipitation | Not Applicable | 1.0 | Not Specified | [3] |
| Metonitazene | Urine, Liver | Protein Precipitation | Not Applicable | 1.0 | Not Specified | [3] |
Note: Data for Isotonitazene and Metonitazene using protein precipitation is included to provide context on achievable detection limits for nitazenes in various post-mortem tissues. Recovery data for SPE is for a panel of nine nitazenes.
Experimental Protocols
This section details the recommended protocol for the solid-phase extraction of this compound from post-mortem blood and tissue homogenates using a commercially available mixed-mode cation exchange and reversed-phase sorbent.
Materials and Reagents
-
SPE Columns: Clean Screen® DAU, 130 mg, 3 mL (or equivalent)[2]
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
100 mM Phosphate (B84403) Buffer (pH 7.0)[2]
-
Acetonitrile (B52724) (HPLC grade)[2]
-
Elution Solvent: Methanol:Ammonium Hydroxide (B78521) (98:2, v/v)[2]
-
10% Hydrochloric Acid in Methanol
-
Internal Standard (e.g., this compound-d4)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Pretreatment
For Post-Mortem Blood/Urine: [2]
-
To a 1.5 mL microcentrifuge tube, add 0.5 mL of the sample (blood or urine).
-
Add the internal standard solution.
-
Add 200 µL of acetonitrile.
-
Add 1.3 mL of 100 mM phosphate buffer (pH 7.0).
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
The supernatant is ready for SPE.
For Post-Mortem Tissue (Liver, Brain, etc.):
-
Homogenize 1 gram of tissue with 3 mL of 100 mM phosphate buffer (pH 7.0).
-
To a 1.5 mL microcentrifuge tube, add 0.5 mL of the tissue homogenate.
-
Add the internal standard solution.
-
Add 200 µL of acetonitrile.
-
Add 0.8 mL of 100 mM phosphate buffer (pH 7.0).
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge at a higher speed (e.g., >10,000 rpm) for 15 minutes to pellet cellular debris.
-
The supernatant is ready for SPE.
Solid-Phase Extraction Protocol
The following protocol is adapted from the UCT application note for nitazenes.[2]
-
Column Conditioning:
-
Add 3 mL of methanol to the SPE column.
-
Allow the methanol to pass completely through the sorbent bed by gravity or with minimal vacuum.
-
Add 3 mL of 100 mM phosphate buffer (pH 7.0) to the column.
-
Allow the buffer to pass completely through the sorbent bed. Do not let the sorbent dry.
-
-
Sample Loading:
-
Load the pretreated sample supernatant onto the conditioned SPE column.
-
Apply a slow and steady flow rate of 1 to 2 mL/minute.
-
-
Washing:
-
Wash the column with 3 mL of deionized water.
-
Wash the column with 3 mL of a 50:50 (v/v) mixture of methanol and deionized water.
-
Dry the column thoroughly under full vacuum for at least 10 minutes to remove any residual water.
-
-
Elution:
-
Elute the analytes with 3 mL of freshly prepared methanol:ammonium hydroxide (98:2, v/v).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
To the eluate, add 250 µL of 10% HCl in methanol to stabilize the analytes.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for this compound.
Putative Metabolic Pathway of this compound
Based on the known metabolism of other nitazenes and structurally related compounds, the following diagram illustrates the putative metabolic pathway of this compound. The primary metabolic routes are expected to involve nitro-reduction, N-deethylation, and hydroxylation, followed by potential glucuronide conjugation.
Caption: Putative Metabolic Pathway of this compound.
Discussion
The presented solid-phase extraction protocol offers a robust and reliable method for the isolation of this compound from challenging post-mortem matrices. The use of a mixed-mode sorbent allows for effective cleanup by combining reversed-phase and ion-exchange mechanisms, leading to high recovery and reduced matrix effects. The addition of acetonitrile during sample pretreatment is crucial for improving the recovery of more non-polar nitazene analogs. Furthermore, the acidification of the eluate prior to evaporation is a critical step to prevent the loss of these volatile compounds in their free-base form.
It is important to note that the stability of nitro-containing compounds like this compound can be a concern in unpreserved post-mortem samples due to potential bacterial degradation.[1] Therefore, proper sample storage and the use of preservatives are recommended to ensure the integrity of the analytical results.
The putative metabolic pathway highlights the expected biotransformations of this compound. The identification of these metabolites can be crucial for confirming this compound exposure, especially in cases where the parent drug concentration is low. Further research is needed to definitively characterize the human metabolism of this compound and to establish specific metabolite markers.
Conclusion
This application note provides a comprehensive guide for the solid-phase extraction of this compound from post-mortem samples. The detailed protocol, along with the summarized quantitative data and visual representations of the workflow and metabolic pathway, serves as a valuable resource for forensic toxicologists, researchers, and drug development professionals involved in the analysis of this potent synthetic opioid. The implementation of this method can contribute to more accurate and reliable detection and quantification of this compound in forensic investigations.
References
Application Note: Derivatization of Flunitazene for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitazene is a potent novel synthetic opioid belonging to the benzimidazole (B57391) class, also known as nitazenes. The increasing emergence of such compounds in forensic and clinical cases necessitates robust and sensitive analytical methods for their detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic and toxicological laboratories due to its high resolving power and specificity. However, the analysis of potent opioids like this compound can be challenging due to their low concentrations in biological samples and potential for thermal degradation.
Chemical derivatization can significantly improve the GC-MS analysis of polar and thermally labile compounds.[1] By converting the analyte into a more volatile and thermally stable derivative, this process can enhance chromatographic peak shape, improve sensitivity, and facilitate mass spectral interpretation.[1] this compound possesses a secondary amine in its N,N-diethylaminoethyl side chain, which is a primary target for derivatization. This application note provides detailed protocols for both direct analysis and derivatization of this compound for GC-MS analysis, including acylation and silylation methods.
Analytical Approaches
Two primary approaches can be considered for the GC-MS analysis of this compound: direct analysis (underivatized) and analysis following derivatization. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
-
Direct Analysis: Analysis of underivatized this compound is feasible, particularly for screening purposes in relatively clean samples.[2]
-
Derivatization: For complex matrices or when high sensitivity is required, derivatization is recommended. This note details two common and effective derivatization strategies:
-
Acylation: Using reagents like Pentafluoropropionic Anhydride (B1165640) (PFPA) to form a stable amide derivative.
-
Silylation: Using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.
-
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Acetonitrile (B52724) (GC grade)
-
Pentafluoropropionic anhydride (PFPA)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (silylation grade)
-
Internal Standard (e.g., Isotonitazene-d7)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Sample Preparation (General)
The following is a general liquid-liquid extraction (LLE) procedure for isolating this compound from a biological matrix (e.g., blood, urine).
-
To 1 mL of the sample, add an appropriate amount of internal standard.
-
Add a suitable buffer to adjust the pH to basic conditions (e.g., pH 9-10).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for direct analysis or derivatization.
Direct Analysis Protocol
-
Reconstitute the dried extract from the sample preparation step in 100 µL of methanol or ethyl acetate.
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer the solution to a GC vial.
-
Inject 1 µL into the GC-MS system.
Acylation Derivatization Protocol (PFPA)
-
Reconstitute the dried extract in 100 µL of ethyl acetate.
-
Add 50 µL of PFPA.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer the solution to a GC vial and inject 1 µL into the GC-MS.
Silylation Derivatization Protocol (MSTFA)
-
Reconstitute the dried extract in 50 µL of acetonitrile or pyridine.
-
Add 50 µL of MSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.[3]
-
Cool the vial to room temperature.
-
Transfer the solution to a GC vial and inject 1 µL into the GC-MS.
GC-MS Parameters
The following table outlines suggested GC-MS parameters for the analysis of this compound and its derivatives. These may require optimization based on the specific instrument and column used.
| Parameter | Suggested Setting for Underivatized this compound[2] | Suggested Setting for Derivatized this compound |
| GC Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.46 mL/min | 1.0 mL/min (constant flow) |
| Inlet Temperature | 265°C | 280°C |
| Injection Mode | Splitless | Splitless |
| Injection Volume | 1 µL | 1 µL |
| Oven Program | 50°C hold for 0 min, ramp at 30°C/min to 340°C, hold for 2.3 min | 100°C hold for 1 min, ramp at 20°C/min to 320°C, hold for 5 min |
| Transfer Line Temp | 300°C | 290°C |
| MS Source Temp | 230°C | 230°C |
| MS Quad Temp | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z | 50-650 m/z |
Data Presentation
The following table summarizes expected performance characteristics for the GC-MS analysis of synthetic opioids, providing a benchmark for the methods described. Specific values for this compound and its derivatives should be determined through in-house validation.
| Analyte Type | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Various Opioids | GC-MS/MS | 0.10 - 0.20 ng/mL | 0.2 - 0.5 ng/mL | [4] |
| Fentanyl and Butyryl Fentanyl | GC-MS | - | 1 ng/mL | [5][6] |
| Various Opioids (derivatized) | GC-MS | 5 - 10 ng/mL | 5 - 10 ng/mL | [7] |
| Codeine and Morphine (derivatized) | GC-MS | 60 ng/mL | 90 ng/mL | [8] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Derivatization reactions of this compound.
Discussion
The choice between direct analysis and derivatization depends on the analytical objective. Direct analysis is faster but may suffer from poor peak shape and lower sensitivity, especially in complex matrices. Derivatization, through either acylation or silylation, addresses these issues by increasing the volatility and thermal stability of this compound.
Acylation with PFPA is a robust method that creates a stable pentafluoropropionyl derivative. This derivative is highly amenable to GC-MS analysis and can improve chromatographic performance. The electron-capturing properties of the fluorine atoms can also enhance sensitivity, particularly when using negative chemical ionization (NCI-MS).
Silylation with MSTFA is another effective technique that replaces the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group.[6] This derivatization generally results in excellent chromatographic properties and is widely used for the analysis of opioids.[7] A key advantage of MSTFA is that its byproducts are highly volatile and typically do not interfere with the chromatogram.[6]
Method validation is crucial for ensuring the reliability of results. Key validation parameters to assess include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and selectivity.[5] Based on published data for other synthetic opioids, it is expected that a validated GC-MS method for derivatized this compound could achieve LOQs in the low ng/mL range.[4][7]
Conclusion
This application note provides comprehensive protocols for the GC-MS analysis of the novel synthetic opioid this compound. While direct analysis is a viable option for screening, derivatization via acylation with PFPA or silylation with MSTFA is recommended for enhanced sensitivity and improved chromatography, particularly for quantitative analysis in complex biological matrices. The provided methodologies and GC-MS parameters serve as a strong foundation for laboratories to develop and validate their own methods for the detection and quantification of this potent and emergent compound.
References
- 1. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. Development and evaluation of a synthetic opioid targeted gas chromatography mass spectrometry (GC-MS) method | National Institute of Justice [nij.ojp.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unimore.it [iris.unimore.it]
- 7. mdpi.com [mdpi.com]
- 8. dl.astm.org [dl.astm.org]
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Flunitazene
Abstract
This application note describes a robust and sensitive method for the identification and confirmation of Flunitazene, a potent novel synthetic opioid of the benzimidazole (B57391) sub-class, using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The described protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances (NPS). The method provides high mass accuracy and fragmentation data, enabling confident structural elucidation and differentiation from other structurally similar compounds. This document outlines the complete workflow from sample preparation to data analysis and includes detailed experimental protocols and quantitative data.
Introduction
The emergence of novel synthetic opioids (NSOs) like this compound poses a significant challenge to forensic and clinical laboratories.[1][2][3] this compound, a benzimidazole-derived opioid, is structurally distinct from fentanyl and its analogs and has been reported to have high potency. Accurate and reliable analytical methods are crucial for the timely identification of such substances in various matrices. High-resolution mass spectrometry (HRMS) offers unparalleled specificity and sensitivity for the analysis of NSOs, providing accurate mass measurements for both precursor and product ions, which is essential for unambiguous identification.[4] This application note presents a detailed protocol for the identification of this compound using LC-QTOF-MS, a powerful HRMS technique.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound from biological matrices such as blood or urine.
Materials:
-
Biological matrix (e.g., whole blood, urine)
-
Saturated sodium borate (B1201080) buffer (pH 9.0)
-
n-Butyl chloride
-
Methanol
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
To 1 mL of the biological sample, add 1 mL of saturated sodium borate buffer (pH 9.0).
-
Add 5 mL of n-butyl chloride.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography - High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
UHPLC System: Shimadzu Nexera XR UHPLC or equivalent
-
HRMS System: Sciex TripleTOF® 5600+ or equivalent QTOF-MS
LC Parameters:
| Parameter | Value |
|---|---|
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH 3.0 |
| Mobile Phase B | 50:50 Methanol/Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Hold at 95% B for 2.5 min; Return to initial conditions at 15.5 min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Autosampler Temp. | 15°C |
HRMS Parameters (QTOF-MS):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | TOF MS and Product Ion Scan (MS/MS) |
| TOF MS Scan Range | 100-510 Da |
| MS/MS Scan Range | 50-510 Da |
| Collision Energy | 35 ± 15 eV |
| Source Temperature | 600°C |
Data Presentation
The following table summarizes the key quantitative data for the identification of this compound using the described LC-HRMS method.
| Analyte | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Key Product Ions (m/z) |
| This compound | ~6.20 | 385.1936 | 150.0913, 135.0682, 107.0862, 86.1022, 58.0655 |
Note: The exact m/z values may vary slightly depending on the specific instrument calibration.
Results and Discussion
The described LC-HRMS method provides excellent chromatographic separation and high-resolution mass spectrometric data for the confident identification of this compound. The high mass accuracy of the QTOF-MS allows for the determination of the elemental composition of the precursor and product ions, significantly reducing the possibility of false positives.
Signaling Pathway
This compound is a potent agonist of the µ-opioid receptor. The binding of this compound to this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to its analgesic and euphoric effects, but also to adverse effects like respiratory depression.
Caption: µ-Opioid receptor signaling cascade initiated by this compound.
Experimental Workflow
The overall analytical workflow for the identification of this compound is depicted below.
Caption: Analytical workflow for this compound identification.
Fragmentation Pathway
The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 385.1936) in the collision cell of the mass spectrometer provides characteristic product ions that are diagnostic for its structure.
Caption: Proposed fragmentation pathway of protonated this compound.
Conclusion
The LC-HRMS method detailed in this application note is a powerful tool for the unambiguous identification of this compound in complex matrices. The combination of chromatographic separation, high-resolution mass measurement, and characteristic fragmentation patterns provides a high degree of confidence in the analytical results. This method can be readily implemented in forensic, clinical, and research laboratories for the monitoring and identification of this and other emerging novel synthetic opioids. The provided protocols and data serve as a valuable resource for professionals working in the field of drug analysis.
References
- 1. New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/MS [tesidottorato.depositolegale.it]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of Certified Reference Materials for Flunitazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class of compounds, also known as "nitazenes".[1][2] It acts as a strong agonist at the µ-opioid receptor, exhibiting analgesic effects comparable to or exceeding those of other potent opioids.[3][4] The emergence of this compound and other nitazene (B13437292) analogs in the illicit drug market poses a significant public health risk, necessitating the availability of well-characterized Certified Reference Materials (CRMs) for forensic and research applications.[2][5]
These application notes provide a comprehensive overview of the development of a this compound CRM, including its synthesis, purification, characterization, and the assessment of its homogeneity and stability. The protocols outlined herein are intended to guide researchers and analytical laboratories in producing and verifying high-purity this compound reference standards.
Synthesis of this compound
The synthesis of this compound follows the general procedure for 2-benzylbenzimidazole opioids. The key steps involve the condensation of a substituted o-phenylenediamine (B120857) with a substituted phenylacetic acid derivative, followed by alkylation.[1]
Protocol for Synthesis of this compound:
-
Step 1: Synthesis of 2-(4-fluorobenzyl)-5-nitro-1H-benzo[d]imidazole.
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (B140028) and 2-(4-fluorophenyl)acetic acid in a suitable solvent such as polyphosphoric acid.
-
Heat the mixture under reflux for several hours with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it under a vacuum.
-
-
Step 2: N-alkylation to yield this compound.
-
Dissolve the product from Step 1 in a suitable aprotic solvent (e.g., dimethylformamide).
-
Add a strong base, such as sodium hydride, to deprotonate the benzimidazole (B57391) nitrogen.
-
To the resulting anion, add 1-chloro-N,N-diethyl-ethanamine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude this compound.
-
Purification of this compound
To achieve the high purity required for a CRM (typically ≥98%), the crude this compound must be purified.[6] Column chromatography is a common and effective method for this purpose.
Protocol for Purification of this compound:
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to obtain highly pure this compound hydrochloride.
-
Dry the purified product under a high vacuum to remove any residual solvent.
Characterization and Certification of this compound CRM
A comprehensive characterization is essential to certify the reference material. This involves confirming the identity and determining the purity of the material using a combination of analytical techniques.
Qualitative and Quantitative Analysis
Table 1: Analytical Techniques and Parameters for this compound CRM Characterization
| Technique | Instrument | Parameters | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Agilent 5975 Series GC/MSD System or equivalent[1] | Column: HP-5ms or equivalentInjector Temp: 250 °COven Program: Start at 150 °C, ramp to 300 °CCarrier Gas: HeliumIonization: Electron Impact (EI, 70 eV) | Identity confirmation, impurity profiling |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent[1] | Column: Phenomenex® Kinetex C18 or equivalent[1]Mobile Phase: Gradient of ammonium (B1175870) formate (B1220265) buffer and methanol/acetonitrile[1]Ionization: Electrospray Ionization (ESI), positive mode | Identity confirmation, quantification, high sensitivity analysis |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Bruker Avance series or equivalent | Solvent: DMSO-d₆ or CDCl₃Frequency: ≥400 MHz for ¹H | Structural elucidation and confirmation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Thermo Fisher Nicolet series or equivalent | Mode: Attenuated Total Reflectance (ATR)Spectral Range: 4000-400 cm⁻¹ | Identification of functional groups and confirmation of structure |
| Elemental Analysis (CHN) | Combustion Analyzer[7] | Method: Combustion analysis[7] | Determination of elemental composition (Carbon, Hydrogen, Nitrogen) to confirm empirical formula |
Experimental Protocols for Characterization
GC-MS Protocol:
-
Prepare a 1 mg/mL solution of the purified this compound in methanol.
-
Inject 1 µL of the solution into the GC-MS system.
-
Acquire the mass spectrum and compare it with a reference spectrum.
LC-MS/MS Protocol:
-
Prepare a series of calibration standards of this compound in a suitable solvent.
-
Prepare a sample solution of the purified this compound.
-
Inject the standards and the sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method for the quantification of this compound.
-
Determine the purity of the material based on the calibration curve.
¹H and ¹³C NMR Protocol:
-
Dissolve 5-10 mg of the this compound CRM in a suitable deuterated solvent.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the chemical structure.
FTIR-ATR Protocol:
-
Place a small amount of the solid this compound CRM directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the infrared spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Elemental Analysis Protocol:
-
Accurately weigh a small amount of the dried this compound CRM.
-
Analyze the sample using a combustion analyzer to determine the percentage of carbon, hydrogen, and nitrogen.
-
Compare the experimental values with the theoretical values for the chemical formula of this compound.
Homogeneity and Stability Assessment
According to ISO Guide 35, homogeneity and stability studies are mandatory for the certification of reference materials.[8][9]
Homogeneity Study
A homogeneity study ensures that each unit of the CRM has a consistent concentration of the analyte.
Protocol for Homogeneity Study:
-
Randomly select a representative number of units from the batch of the this compound CRM.
-
From each selected unit, take multiple sub-samples.
-
Analyze the sub-samples using a validated and precise analytical method (e.g., LC-MS/MS).
-
Perform a statistical analysis of the results (e.g., ANOVA) to assess the between-unit and within-unit homogeneity.[9]
Stability Study
A stability study is performed to determine the shelf-life of the CRM under specified storage and transport conditions.
Protocol for Stability Study:
-
Store samples of the this compound CRM at different temperature conditions (e.g., -20°C, 4°C, and room temperature).
-
Analyze the samples at regular intervals over an extended period (e.g., 0, 3, 6, 12, 24 months).
-
Use a validated analytical method to determine the concentration of this compound at each time point.
-
Analyze the data for any degradation trends to establish the shelf-life and recommended storage conditions. Some studies suggest that the stability of low concentrations of this compound is improved at 4°C.[10]
Signaling Pathway of this compound
This compound, as a µ-opioid receptor agonist, activates a G-protein coupled receptor signaling cascade.[3][4] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in its analgesic and other opioid-like effects.[11][12]
Caption: µ-Opioid receptor signaling cascade activated by this compound.
Experimental Workflow for CRM Development
The development of a certified reference material is a multi-step process that requires careful planning and execution.
Caption: Workflow for the development of a this compound CRM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does Narcan work? [dornsife.usc.edu]
- 5. Day 3 Statistic for CRM_ISO Guide 35-stability study.ppt [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 10. cires1.colorado.edu [cires1.colorado.edu]
- 11. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application of Flunitazene in Opioid Receptor Binding Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitazene is a potent synthetic opioid belonging to the benzimidazole (B57391) class of compounds. It functions as an agonist primarily at the mu (µ)-opioid receptor (MOR), which is the main target for many clinically used opioids and also a key receptor implicated in the rewarding and respiratory depressant effects of opioids.[1] The characterization of novel synthetic opioids like this compound is crucial for understanding their pharmacological profile, potential for abuse, and for the development of countermeasures in case of overdose. This document provides detailed application notes and protocols for the use of this compound in opioid receptor binding and functional assays.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound at human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors. Data for the widely used opioid fentanyl is provided for comparison.
Table 1: Opioid Receptor Binding Affinity of this compound and Fentanyl
| Compound | Receptor | Kᵢ (nM)[2][3][4] |
| This compound | hMOR | 13.0 |
| hKOR | >10,000 | |
| hDOR | >10,000 | |
| Fentanyl | hMOR | 1.26 |
| hKOR | 1680 | |
| hDOR | 2270 |
Kᵢ (inhibition constant) is a measure of binding affinity. A lower Kᵢ value indicates a higher affinity for the receptor.
Table 2: Functional Activity of this compound and Fentanyl in [³⁵S]GTPγS Binding Assays
| Compound | Receptor | EC₅₀ (nM)[2][3][4] | Eₘₐₓ (% DAMGO)[2][3][4] |
| This compound | hMOR | 60.4 | 108 |
| hKOR | >10,000 | N/A | |
| hDOR | >10,000 | N/A | |
| Fentanyl | hMOR | 17.8 | 100 |
| hKOR | 10,000 | 26 | |
| hDOR | >10,000 | N/A |
EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug, shown here relative to the full agonist DAMGO.
Table 3: Functional Activity of this compound in cAMP Accumulation Assays
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% Forskolin Inhibition) |
| This compound | hMOR | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including ion channels.
References
Application Note: Quantitative Analysis of Flunitazene in Hair Samples by LC-MS/MS
Abstract
This application note details a sensitive and robust method for the quantitative analysis of flunitazene, a novel synthetic opioid of the benzimidazole (B57391) class, in human hair samples. The protocol outlines procedures for hair sample collection, decontamination, extraction, and subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, forensic toxicologists, and drug development professionals requiring accurate quantification of this compound exposure over an extended period. The validation parameters presented are compiled from recent studies on novel psychoactive substances (NPS), providing a benchmark for laboratory implementation.
Introduction
Hair analysis has become an invaluable tool in forensic and clinical toxicology for monitoring long-term drug exposure. Unlike blood or urine, which provide a short window of detection, hair incorporates drugs and their metabolites over months, offering a historical record of substance use.[1][2] this compound is a potent novel synthetic opioid with a growing presence in the illicit drug market. The ability to accurately quantify this compound in hair is crucial for understanding patterns of use, assessing chronic exposure, and in drug-facilitated crime investigations.
This document provides a comprehensive protocol for the quantitative determination of this compound in hair. The methodology is based on established principles of hair analysis for other potent opioids and NPS, utilizing solid-phase extraction (SPE) for sample cleanup and LC-MS/MS for detection and quantification.[1][3][4][5]
Signaling Pathway: Drug Incorporation into Hair
The incorporation of drugs into the hair shaft is a complex process involving multiple mechanisms. For a systemic drug like this compound, the primary route is diffusion from the bloodstream into the actively growing cells at the base of the hair follicle.[6] Once incorporated, the drug becomes a permanent record of exposure as the hair grows. Other contributing pathways include secretions from sebaceous and sweat glands that surround the hair follicle.[6] The affinity of a drug for melanin (B1238610) in the hair cortex can also influence its concentration, with basic compounds often showing higher incorporation rates in pigmented hair.[2][7][8]
References
- 1. lcms.cz [lcms.cz]
- 2. Mechanisms of drug incorporation into hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of drug incorporation into hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical and Toxicological Aspects of Drug Incorporation into Human Hair [diva-portal.org]
- 8. Role of hair pigmentation in drug incorporation into hair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay Screening of Nitazene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitazenes, a potent class of synthetic opioids, have emerged as a significant public health concern due to their high potency, which can surpass that of fentanyl. The rapid identification of these compounds in various samples is crucial for forensic toxicology, clinical diagnostics, and harm reduction efforts. Immunoassay-based screening methods, particularly lateral flow assays, offer a rapid, portable, and cost-effective means for the presumptive detection of nitazene (B13437292) compounds. This document provides detailed application notes and protocols for the use of these immunoassays, with a focus on the currently available lateral flow test strips. It is important to note that as of the writing of this document, there are no known commercially available nitazene-specific enzyme-linked immunosorbent assay (ELISA) kits.
Principle of Competitive Lateral Flow Immunoassay
Nitazene lateral flow immunoassays operate on the principle of competitive binding. The test strip contains a membrane with a "test line" where a nitazene-protein conjugate is immobilized. The sample pad contains antibodies specific to nitazenes, which are conjugated to colored nanoparticles (e.g., gold).
When a sample is introduced, it mixes with the antibody-gold conjugate.
-
Negative Result: If no nitazene is present in the sample, the antibody-gold conjugates are free to bind to the nitazene-protein conjugate at the test line, resulting in the appearance of a colored line. A second line, the control line, will also appear, indicating the test is valid.[1]
-
Positive Result: If nitazene is present in the sample at a concentration above the detection threshold, it will bind to the antibody-gold conjugates.[2] This complex then flows past the test line without binding. As a result, no colored line appears at the test line. The control line should still appear.[3]
Data Presentation: Cross-Reactivity and Limits of Detection
The following table summarizes the available data on the detection limits of various nitazene analogs using the BTNX Rapid Response™ Nitazene Test Strips. These values represent the concentration at which the test strip can presumptively detect the presence of the compound. It is important to note that detection limits can vary between different manufacturing lots.[4][5][6]
| Nitazene Analog | Manufacturer Reported Cut-off (ng/mL) | Experimentally Determined LOD (ng/mL) | Reference(s) |
| Isotonitazene | 2000 | 1500 - 3000 | [4][5][6][7][8] |
| Protonitazene | 3000 | 3000 | [7][8] |
| N-Pyrrolidino Etonitazene | 1300 | 1500 - 2000 | [3][7][8] |
| Metonitazene | Not Reported | 1000 | [8] |
| N-Desethyl Metonitazene | Not Reported | 250 | [8] |
| N-Desethyl Protonitazene | Not Reported | 2000 | [8] |
| Butonitazene | Not Reported | 3000 | [5] |
| Clonitazene | Not Reported | 3000 | [5] |
| Etonitazene | Not Reported | 3000 | [5] |
| Flunitazene | Not Reported | 3000 | [5] |
| Metodesnitazene | Not Reported | 3000 | [5] |
| N-Piperidinyl Etonitazene | Not Reported | 9000 | [5] |
| Etodesnitazene | Not Reported | > 9000 (Not Detected) | [5] |
| Metonitazepyne | Not Reported | > 9000 (Not Detected) | [5] |
| Protonitazepyne | Not Reported | > 9000 (Not Detected) | [5] |
Note: A study evaluating 36 nitazene analogs found that 28 were detectable with limits ranging from 250 ng/mL to 100 µg/mL.[9] However, some analogs, particularly those lacking the 5-nitro group ('desnitazenes'), may not be detected, leading to false-negative results.[4][5][6] Conversely, false positives have been observed with high concentrations of caffeine (B1668208) (>300 µg/mL).[9]
Experimental Protocols
The following protocols are based on the use of the BTNX Rapid Response™ Nitazene Test Strips for the screening of powdered or solid samples.
Materials Required
-
BTNX Rapid Response™ Nitazene Test Strip[10]
-
Sample to be tested (e.g., powder, crushed pill)[3]
-
Clean, dry container (e.g., small cup, vial)[3]
-
5 mL of water[3]
-
Scoop (often provided with test strips)[3]
-
Timer
Sample Preparation Protocol
Accurate sample preparation is critical for reliable results. For powdered or solid samples, ensuring homogeneity is key.
-
Homogenization: If the sample is in crystal or pill form, crush it into a fine, uniform powder. Mix the powder thoroughly to ensure an even distribution of the substance.[3]
-
Measurement: Use a clean scoop to measure approximately 5-10 mg of the powdered sample. This is roughly the size of a grain of rice or a match head.[3][11]
-
Dissolution: Add the measured sample to 5 mL of water in a clean container.[3]
-
Mixing: Stir or vortex the mixture until the sample is fully dissolved.[3][12] For some samples, complete dissolution may not be possible; ensure the sample is well-suspended.
Assay Procedure
-
Preparation: Remove the nitazene test strip from its sealed pouch.[8]
-
Immersion: Holding the strip by the colored end, dip the end with the wavy lines into the prepared sample solution. Do not immerse the strip past the maximum line indicated on the strip.[7][11]
-
Incubation: Hold the strip in the liquid for at least 10-15 seconds to allow for adequate sample absorption.[7][8][11]
-
Drying: Remove the strip from the solution and place it on a clean, flat, non-absorbent surface.[3]
-
Reading: Start a timer. Results can typically be read within 1 to 5 minutes. Do not interpret results after 10 minutes.[7][13]
Interpretation of Results
-
Negative: Two lines appear. One in the control region (C) and one in the test region (T). The line in the test region may be faint.[3]
-
Positive: Only one line appears in the control region (C). No line is visible in the test region (T).[3]
-
Invalid: No line appears in the control region (C), or a line appears only in the test region (T). The test is invalid and should be repeated with a new strip.[3]
It is crucial to understand that a negative result does not guarantee the absence of nitazenes, as the concentration may be below the detection limit of the test, or the specific analog may not be reactive with the antibody on the strip.[13] These tests do not provide information on the purity or quantity of the detected substance.[13]
Logical Relationships in Cross-Reactivity
The ability of the immunoassay to detect different nitazene analogs is dependent on their structural similarity to the immunogen used to generate the antibodies. Minor structural modifications can significantly impact antibody binding and, therefore, test sensitivity.
Based on available data, certain structural features influence detection:[4][5][6]
-
5-Nitro Group: Removal or substitution of the 5-nitro group on the benzimidazole (B57391) ring generally hinders detection.
-
Linker Length: Lengthening the linker between the two aromatic rings can also decrease or prevent detection.
-
Alkyloxy Chain Length: An increase in the length of the alkyloxy group may lead to a higher limit of detection (lower sensitivity).[8]
Conclusion
Immunoassay strips provide a valuable tool for the rapid, presumptive screening of nitazene compounds. While they are easy to use and provide quick results, users must be aware of their limitations, including the potential for false negatives with certain analogs and false positives due to interfering substances. All presumptive positive results should be confirmed by a more sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data and protocols provided herein should serve as a comprehensive guide for researchers, scientists, and drug development professionals in the application of immunoassay screening for nitazene compounds.
References
- 1. Nitazene test strip [exchangesupplies.org]
- 2. cloudfront.exchangesupplies.org [cloudfront.exchangesupplies.org]
- 3. drugpolicy.org.au [drugpolicy.org.au]
- 4. Nitazene test strips: a laboratory evaluation. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. Nitazene test strips: a laboratory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitazene test strips: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. strategicstrike.blob.core.windows.net [strategicstrike.blob.core.windows.net]
- 8. Evaluation of nitazene immunoassay test strips for rapid in-situ detection of nitazene and nitazene analogs in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BTNX Rapid Response Nitazene Test Strips (Liquid/Powder) - 2000 ng/mL - BTNX Inc. [btnx.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fda.gov [fda.gov]
- 13. BTNX Nitazene Test Strips For Sale | 100 Tests - Lochness Medical [lochnessmedical.com]
Troubleshooting & Optimization
Challenges in Flunitazene sample preparation from complex matrices
Welcome to the technical support center for Flunitazene sample preparation from complex matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when preparing this compound samples from complex biological matrices?
A1: The primary challenges include:
-
Low Recovery: this compound can be lost during extraction steps due to its chemical properties and interactions with matrix components.
-
Matrix Effects: Co-eluting endogenous substances from complex matrices like blood, plasma, and urine can suppress or enhance the ionization of this compound in mass spectrometry-based analyses, leading to inaccurate quantification.[1][2][3][4][5]
-
Analyte Stability: this compound can degrade during sample collection, storage, and preparation, particularly at room temperature.[6][7][8][9][10]
-
Co-extraction of Interfering Substances: The presence of other drugs or metabolites can interfere with the detection and quantification of this compound.
Q2: Which sample preparation techniques are most effective for this compound?
A2: Several techniques have been successfully employed, with the choice depending on the matrix, required sensitivity, and available equipment. The most common methods are:
-
Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up complex samples and concentrating the analyte.[11] SPE can offer high recovery and reduce matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that can provide good sample cleanup and high recovery rates.[12][13]
-
Microextraction Techniques: Miniaturized methods like liquid-phase microextraction (LPME) and electromembrane extraction (EME) are emerging as "green" and efficient alternatives, requiring smaller sample and solvent volumes.[14][15][16][17][18]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, QuEChERS has been adapted for drug analysis in biological matrices and can be an effective approach for this compound.[19][20][21][22][23]
Q3: How can I minimize the degradation of this compound during sample storage and preparation?
A3: this compound stability is a critical factor.[6][7][8][9][10] To minimize degradation:
-
Storage Temperature: Store samples at low temperatures. Studies have shown that this compound is more stable at 4°C and -20°C compared to room temperature.[6][7] For instance, at a concentration of 1 ng/mL in dried blood spots, this compound showed complete degradation after 30 days at room temperature, while it was more stable at 4°C.[6][8]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.
-
pH Control: The pH of the sample and extraction solvents can influence stability. It is important to optimize and control the pH throughout the sample preparation process.
-
Prompt Analysis: Analyze samples as soon as possible after collection and extraction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent or pH may not be optimal for extracting this compound from the matrix. | Optimize the extraction solvent and pH. For LLE, test different organic solvents. For SPE, ensure the sorbent chemistry is appropriate and optimize the wash and elution steps. |
| Analyte Degradation: this compound may be degrading during the sample preparation process. | Work with samples on ice and minimize exposure to light and high temperatures.[24] Consider the addition of a stabilizing agent if degradation persists. | |
| Poor Phase Separation (LLE): Emulsion formation can trap the analyte and lead to poor recovery. | Centrifuge at a higher speed or for a longer duration. The addition of salt can also help break up emulsions. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient Sample Cleanup: Co-eluting matrix components are interfering with ionization. | Improve the sample cleanup procedure. For SPE, add an additional wash step or use a more selective sorbent.[25] For LLE, a back-extraction step can improve cleanup.[12] Consider using a different sample preparation technique like QuEChERS, which is designed for complex matrices.[21] |
| Chromatographic Co-elution: The analyte is co-eluting with interfering substances from the matrix. | Optimize the HPLC/UHPLC gradient to better separate this compound from matrix components. | |
| Inappropriate Ionization Source: The chosen ionization technique may be more susceptible to matrix effects for your specific matrix. | If possible, evaluate a different ionization source (e.g., APCI instead of ESI), as ESI can be more prone to matrix effects.[1][2] | |
| Poor Reproducibility | Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing can lead to variable results. | Standardize all steps of the sample preparation protocol. Use of an automated system can improve reproducibility. |
| Variable Matrix Composition: Biological samples can have high inter-sample variability. | Use a robust internal standard that closely mimics the behavior of this compound to correct for variations. | |
| Peak Tailing or Splitting in Chromatogram | Dirty Injection Port or Column: Buildup of matrix components on the analytical column. | Implement a more rigorous sample cleanup. Use a guard column to protect the analytical column. |
| Incompatible Reconstitution Solvent: The solvent used to reconstitute the final extract may not be compatible with the mobile phase. | Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound sample preparation.
Table 1: Recovery of this compound using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Urine | >90% | |
| Solid-Phase Extraction (SPE) | Blood | 74-96% | [11] |
| Liquid-Phase Microextraction (LPME) | Whole Blood | >81% | [14][15][16][17][18] |
| Liquid-Liquid Extraction (LLE) | Plasma | Not specified, but method was successful for quantification | [12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Reference |
| GC-MS with SPE | Urine | - | - | |
| UHPLC-MS/MS with LPME | Whole Blood | Down to 0.01 nM | - | [15][16][17] |
| LC-MS/MS with SPE | Blood | - | 1 ng/mL | [11] |
| Electron Capture GLC with LLE | Plasma | 0.5 ng/mL | - | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Blood
This protocol is a general guideline based on established methods.[11]
-
Sample Pre-treatment: To 0.5 mL of whole blood, add an internal standard. Add 200 µL of acetonitrile (B52724) and 1.3 mL of 100 mM phosphate (B84403) buffer (pH 7). Vortex and centrifuge for 10 minutes at 3000 rpm.
-
SPE Column Conditioning: Condition a Clean Screen® DAU (or equivalent mixed-mode) SPE column with 1 x 3 mL of methanol (B129727), followed by 1 x 3 mL of phosphate buffer (pH 7).
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE column at a flow rate of 1-2 mL/minute.
-
Washing: Wash the column with 1 x 3 mL of deionized water, followed by 1 x 3 mL of 50:50 methanol:water.
-
Drying: Dry the column for at least 10 minutes under full vacuum.
-
Elution: Elute the analyte with 1 x 3 mL of a freshly prepared solution of methanol:ammonium hydroxide (B78521) (98:2).
-
Evaporation and Reconstitution: Add 250 µL of 10% HCl in methanol to the eluate and vortex. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline based on established methods.[12]
-
Sample Preparation: To 1 mL of plasma, add an internal standard. Adjust the sample pH to 9 with a suitable buffer.
-
Extraction: Add 5 mL of hexane (B92381) (or another suitable non-polar organic solvent) and vortex for 2 minutes. Centrifuge for 10 minutes at 3000 rpm to separate the layers.
-
Back-Extraction (Cleanup): Transfer the organic layer to a new tube and add 2 mL of 2 N sulfuric acid. Vortex for 2 minutes and centrifuge. Discard the organic layer.
-
Re-Extraction: Adjust the pH of the acidic aqueous layer to 9. Add 3 mL of a 20% toluene-hexane solution and vortex for 2 minutes. Centrifuge to separate the layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: Workflow for Solid-Phase Extraction of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. [PDF] Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. unitedchem.com [unitedchem.com]
- 12. Highly specific and sensitive method for the determination of flunitrazepam in plasma by electron capture gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. High-throughput quantification of emerging "nitazene" benzimidazole opioid analogs by microextraction and UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 21. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantitation of Fentanyl and Metabolites from Liver Tissue Using a Validated QuEChERS Extraction and LC-MS-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of flunitrazepam in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Flunitazene Extraction from Whole Blood
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the efficient extraction of Flunitazene from whole blood samples. It includes frequently asked questions, detailed troubleshooting guides, validated experimental protocols, and comparative data to aid in methodology selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from whole blood?
A1: The most common methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). LLE uses immiscible solvents to partition the analyte, SPE uses a solid sorbent to isolate the analyte, and PPT uses a solvent to precipitate proteins, freeing the analyte into the supernatant. Each method has distinct advantages regarding selectivity, recovery, and throughput.
Q2: Which extraction method offers the highest recovery for this compound?
A2: Liquid-Phase Microextraction (LPME), a subtype of LLE, has demonstrated high extraction yields of over 81% for this compound and its analogs from whole blood.[1][2] Conventional LLE and SPE can also achieve high recoveries, but they require careful optimization of parameters like solvent choice and pH.[3][4]
Q3: How should whole blood samples containing this compound be stored to ensure stability?
A3: this compound stability is dependent on concentration and temperature. At low concentrations (e.g., 1 ng/mL), this compound shows significant degradation after 30 days at room temperature.[5][6][7][8] For short-term storage, refrigeration at 4°C is recommended, where it remains relatively stable for up to 60 days.[5] For long-term storage, freezing at -20°C is preferable. It's crucial to minimize freeze-thaw cycles.
Q4: What is the most significant challenge when working with whole blood samples?
A4: The complexity and viscosity of the whole blood matrix pose significant challenges.[9] High protein content can lead to ion suppression in mass spectrometry and clog analytical columns.[10] The presence of lipids and other endogenous components can also cause matrix effects and emulsion formation during LLE.[11]
Q5: Why is pH adjustment important during extraction?
A5: pH control is critical, especially for LLE and SPE, as it determines the ionization state of this compound.[3][12] By adjusting the sample pH to a basic level (e.g., using a borax (B76245) buffer at pH 10.4), this compound, which is a basic compound, will be in its neutral, non-ionized form.[4] This state maximizes its affinity for organic solvents and non-polar SPE sorbents, thereby increasing extraction efficiency.[12]
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from whole blood.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Improper pH: The sample pH may not be optimal for the analyte's charge state. | Adjust the pH of the whole blood sample with an appropriate buffer (e.g., 10 mM borax buffer, pH 10.4) to ensure this compound is in its neutral form for efficient extraction into an organic solvent.[4] |
| Suboptimal Solvent Choice (LLE/SPE): The extraction or elution solvent may not have the correct polarity or strength. | For LLE, test a mixture like 70:30 N-butyl chloride/ethyl acetate.[4] For SPE, ensure the elution solvent is strong enough to desorb the analyte completely; test different compositions and strengths (e.g., ethyl acetate-methanol mixture).[13][14] | |
| Incomplete Protein Precipitation (PPT): Insufficient mixing or incorrect solvent-to-sample ratio. | Ensure vigorous vortexing (1-2 minutes) after adding the precipitation solvent (e.g., acetonitrile). A solvent-to-sample ratio of 3:1 or 4:1 is typically effective.[15] Consider adding the crashing solvent to the blood sample for better homogeneity.[10] | |
| Analyte Degradation: Sample instability due to improper storage or handling. | Analyze samples as soon as possible after collection. Store at 4°C for short-term and -20°C for long-term storage. Avoid leaving samples at room temperature for extended periods.[5] | |
| High Matrix Effects / Ion Suppression | Insufficient Sample Cleanup: Co-extraction of endogenous materials (lipids, phospholipids). | Employ a more selective extraction technique like SPE over PPT. Optimize the wash steps in SPE to remove interferences without eluting the analyte.[3][16] Supported Liquid Extraction (SLE) can also be effective at reducing matrix effects.[17] |
| Inadequate Chromatography: Co-elution of matrix components with the analyte. | Modify the LC gradient to better separate this compound from interfering peaks. Consider using a different column chemistry, such as a biphenyl (B1667301) column, which can offer alternative selectivity.[2] | |
| Emulsion Formation (LLE) | High Fat/Lipid Content: Surfactant-like molecules in the sample cause the organic and aqueous layers to mix. | Instead of vigorous shaking, gently swirl or rock the sample.[11] Add salt ("salting out") to the aqueous layer to increase its polarity and break the emulsion.[11] Centrifuge the sample at high speed to separate the layers.[11] Consider using Supported Liquid Extraction (SLE) as an alternative that prevents emulsion formation.[11][17] |
| Poor Reproducibility (CV% >15%) | Inconsistent Sample Preparation: Manual inconsistencies in pipetting viscous whole blood or solvent addition. | Use an automated liquid handler for precise volume transfers.[9] Ensure blood cells are properly lysed before extraction. Allow protein precipitation to complete by waiting at least five minutes after solvent addition.[10] |
| SPE Cartridge Variability: Inconsistent packing or allowing the sorbent bed to dry out. | Do not let silica-based SPE sorbents dry out between conditioning, loading, and washing steps.[16] Ensure a consistent flow rate during sample loading and elution. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of nitazene (B13437292) analogs in whole blood.[4]
-
Sample Preparation: Aliquot 0.5 mL of whole blood into a 15 mL centrifuge tube.
-
Internal Standard Addition: Add 50 µL of an internal standard solution (e.g., Isotonitazene-d7 at 10 ng/mL).
-
pH Adjustment: Add 1.0 mL of 10 mM borax buffer (pH 10.4) to the sample and vortex briefly.
-
Extraction: Add 3.0 mL of extraction solvent (70:30 N-butyl chloride/ethyl acetate).
-
Mixing: Cap the tube and rotate gently for 15 minutes to ensure thorough mixing without forming a stable emulsion.
-
Centrifugation: Centrifuge for 10 minutes at approximately 3000-4000 rpm to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol (B129727)/water with 0.1% formic acid). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure based on methods for extracting Flunitrazepam and other basic drugs from blood.[13][14]
-
Cartridge Conditioning: Condition a butyl- or mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry.
-
Sample Pre-treatment: Lyse 1.0 mL of whole blood with an appropriate buffer. Centrifuge and dilute the supernatant with a buffer to adjust the pH to ~6-7.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of deionized water to remove salts.
-
Wash 2: Pass 1 mL of hexane (B92381) to remove non-polar interferences.[13][14] Dry the cartridge thoroughly under vacuum after this step.
-
-
Elution: Elute this compound from the cartridge using 1.0 mL of an ethyl acetate-methanol mixture. Collect the eluate in a clean tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Transfer the sample to an autosampler vial for analysis.
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical performance metrics for different extraction techniques. Values are synthesized from multiple sources and should be used as a general guideline; optimization is required for specific laboratory conditions.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Typical Recovery | >80%[2] | 70-95% | 85-105% (can be variable)[18] |
| Selectivity / Cleanup | Moderate to Good | High | Low |
| Matrix Effects | Moderate (Emulsion risk)[11] | Low to Moderate | High |
| Throughput | Low to Moderate (can be automated) | Moderate (amenable to 96-well format)[19] | High (ideal for 96-well format)[9][10] |
| Solvent Consumption | High | Moderate | Low |
| Cost per Sample | Low | High | Low |
| Automation Friendliness | Moderate | High | High |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for extracting this compound from a whole blood sample for subsequent analysis.
Caption: General workflow for this compound extraction from whole blood.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low analyte recovery, a common issue in bioanalysis.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-throughput quantification of emerging "nitazene" benzimidazole opioid analogs by microextraction and UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cris.unibo.it [cris.unibo.it]
Flunitazene stability under different storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Flunitazene. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its stability under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure this compound (hydrochloride)?
A1: For long-term storage, pure this compound (hydrochloride) should be stored at -20°C. Under these conditions, it is stable for at least three to five years.[1][2] For shipping, it is typically transported at room temperature in the continental US, but this may vary for other locations.[1]
Q2: How stable is this compound in biological samples like blood or plasma?
A2: this compound's stability in biological matrices is significantly influenced by storage temperature and concentration. It disappears completely and rapidly at room temperature (22°C).[3] At 4°C, its stability is improved, but degradation is still observed over time.[3][4][5][6]
Q3: Does the concentration of this compound in a sample affect its stability?
A3: Yes, concentration plays a crucial role in the stability of this compound. Higher concentrations tend to show greater stability. For instance, in dried blood spots (DBS), a 1 ng/mL concentration of this compound was undetectable after 30 days at room temperature, while at 5 ng/mL, it remained quantifiable.[4][5][7]
Q4: What is the impact of light exposure on this compound stability?
A4: While detailed photostability studies for pure this compound are not extensively documented in the provided results, a study on benzodiazepines, including flunitrazepam (a related compound), indicated that exposure to natural light contributes to degradation in blood and plasma samples.[3] Therefore, it is best practice to protect this compound samples from light.
Troubleshooting Guide: Inconsistent Results in this compound Analysis
Issue: You are observing lower than expected concentrations of this compound in your samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation due to Improper Storage | - Verify Storage Temperature: Ensure samples have been consistently stored at 4°C or, ideally, -20°C immediately after collection and until analysis. Avoid room temperature storage, even for short periods.[3][4][5] - Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples upon receipt if they need to be accessed multiple times. |
| Low Analyte Concentration | - Consider Concentration-Dependent Stability: Be aware that lower concentrations of this compound degrade more rapidly.[4][5][7] If you anticipate low concentrations, analyze the samples as quickly as possible after collection. |
| Light Exposure | - Protect from Light: Store and handle samples in amber vials or other light-protecting containers to prevent potential photodegradation.[3] |
| Matrix Effects | - Use appropriate extraction and clean-up procedures for your sample matrix (e.g., blood, plasma, DBS) to minimize interference and analyte loss during sample preparation. |
Quantitative Stability Data
The following tables summarize the stability of this compound in dried blood spots (DBS) at different concentrations and temperatures over a 30-day period.
Table 1: Stability of this compound at 1 ng/mL in Dried Blood Spots
| Storage Temperature | Day 1 | Day 7 | Day 30 |
| Room Temperature | Not specified | Not specified | Not detectable[4][5] |
| 4°C | Not specified | Not specified | ~66% of initial concentration remaining[4][5] |
Table 2: Stability of this compound at 5 ng/mL in Dried Blood Spots
| Storage Temperature | Day 1 | Day 7 | Day 30 |
| Room Temperature | Not specified | Not specified | ~99% of initial concentration remaining[4][8] |
| 4°C | Not specified | Not specified | ~93% of initial concentration remaining[4][8] |
Experimental Protocols
Protocol: Short-Term Stability Assessment of this compound in Dried Blood Spots (DBS)
This protocol is a generalized summary based on methodologies described in the literature.[4][5][6]
-
Preparation of Spiked DBS Samples:
-
Spike whole blood with this compound to achieve final concentrations of 1 ng/mL and 5 ng/mL.
-
Spot a precise volume (e.g., 50 µL) of the spiked blood onto DBS cards.
-
Allow the spots to dry completely at room temperature for at least 3 hours.
-
-
Storage Conditions:
-
Store the prepared DBS cards in sealed bags at two different temperature conditions:
-
Room temperature (approximately 20-25°C)
-
Refrigerated (4°C)
-
-
-
Time Points for Analysis:
-
Analyze the samples at designated time points: Day 0 (baseline), Day 1, Day 7, and Day 30.
-
-
Sample Extraction:
-
Excise the dried blood spot from the card.
-
Perform a solvent extraction (e.g., with methanol (B129727) or a suitable organic solvent mixture).
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge the sample to pellet any solid debris.
-
Collect the supernatant for analysis.
-
-
Analytical Method:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Day 0 concentration.
-
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability in DBS.
Potential Degradation Pathways for Nitazene Analogs
While specific degradation pathways for this compound are not well-documented, related synthetic opioids are known to undergo certain metabolic transformations that could be analogous to degradation processes.
Caption: Potential degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. [Storage stability of flunitrazepam, flurazepam, diazepam and metabolites in blood and plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Technical Support Center: Overcoming Matrix Effects in Flunitazene LC-MS/MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Flunitazene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or blood).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: What are the common sources of matrix effects in this compound analysis in biological samples?
A: The primary sources of matrix effects in biological fluids are endogenous components that are co-extracted with this compound.[1] These include:
-
Phospholipids (B1166683): Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).[3]
-
Salts and other small molecules: These can alter the droplet formation and evaporation process in the ion source.
-
Other endogenous compounds: Metabolites and other biological molecules can co-elute with this compound and interfere with its ionization.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound analysis?
A: The most common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix sample that has been spiked with the same concentration of this compound after the extraction process. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound LC-MS/MS analysis related to matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape or Tailing | Matrix interference, inappropriate column chemistry, or mobile phase issues. | - Optimize the sample preparation method to remove more interferences. - Evaluate a different LC column with alternative selectivity (e.g., biphenyl (B1667301) or pentafluorophenyl (PFP)). - Adjust the mobile phase pH or organic solvent composition. |
| Inconsistent or Low Analyte Recovery | Inefficient extraction, analyte degradation, or significant ion suppression. | - Switch to a more rigorous sample preparation technique (e.g., from Protein Precipitation to SPE). - Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for recovery loss and matrix effects. - Evaluate the stability of this compound under the extraction and storage conditions.[5] |
| High Signal Variability Between Samples | Inconsistent matrix effects across different sample lots. | - Implement a robust sample cleanup method like Solid-Phase Extraction (SPE) to minimize variability.[2] - Use a SIL-IS to normalize the response. - If a SIL-IS is not available, consider using matrix-matched calibrants for quantification. |
| Significant Ion Suppression | Co-elution of phospholipids or other endogenous components. | - Employ a sample preparation method specifically designed to remove phospholipids, such as HybridSPE® or specific SPE sorbents.[3] - Optimize chromatographic separation to resolve this compound from the suppression zone. - Dilute the sample extract before injection, if sensitivity allows.[2] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of expected performance for different techniques based on data from similar opioid compounds.
Table 1: Quantitative Comparison of Sample Preparation Techniques for Opioid Analysis
| Sample Preparation Technique | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Citation(s) |
| Protein Precipitation (PPT) | Opioids | Urine | Generally lower and more variable | Significant ion suppression often observed | [6] |
| Liquid-Liquid Extraction (LLE) | This compound | Biological Fluid | Not specified | Method of choice in a reported analysis | |
| Nitazenes | Whole Blood | >81% (Liquid-Phase Microextraction) | Not specified | [5][7][8] | |
| Various Drugs | Plasma | ~70% | ~16% (more variable) | ||
| Solid-Phase Extraction (SPE) | Nitazenes | Urine & Blood | High and consistent | Minimal | [1] |
| Various Drugs | Plasma | ~98% | ~6% (less variable) | ||
| Isotonitazene | Serum | 71.9% - 75.5% | Minor matrix effects suggested | [9] |
Note: This table summarizes data from multiple studies on opioids and nitazenes to illustrate general trends. Direct comparative data for this compound was not available.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine/Blood
This protocol is adapted from a method for other nitazene (B13437292) compounds and is a good starting point for this compound.[1]
-
Sample Pre-treatment:
-
To 0.5 mL of sample (urine or blood), add an appropriate internal standard.
-
Add 200 µL of acetonitrile (B52724) (ACN) and 1.3 mL of 100 mM phosphate (B84403) buffer (pH 7.0).[1]
-
Vortex and centrifuge the samples for 10 minutes at 3000 rpm.[1]
-
-
SPE Column Conditioning:
-
Condition a Clean Screen® DAU column (or equivalent mixed-mode cation exchange SPE column) with 3 mL of methanol (B129727), followed by 3 mL of 100 mM phosphate buffer (pH 7.0).[1]
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE column at a flow rate of 1-2 mL/minute.[1]
-
-
Washing:
-
Elution:
-
Elute the analytes with 3 mL of a freshly prepared solution of methanol:ammonium hydroxide (B78521) (98:2 v/v).[1]
-
-
Evaporation and Reconstitution:
-
Add 250 µL of 10% HCl in methanol to the eluate to form the more stable salt form of the analyte.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
This is a general LLE protocol that can be optimized for this compound. A specific LLE protocol for this compound has been mentioned in the literature, though full details were not provided.
-
Sample Preparation:
-
To 1 mL of sample (e.g., plasma or urine), add an appropriate internal standard.
-
Add a suitable buffer to adjust the pH (for basic compounds like this compound, a pH > 9 is recommended).
-
-
Extraction:
-
Add 5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like dichloromethane/isopropanol).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Isolation:
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Protocol 3: Protein Precipitation (PPT) for this compound
PPT is a simpler but generally less clean method compared to LLE and SPE.[2]
-
Precipitation:
-
To 100 µL of sample (e.g., plasma or whole blood), add 300-400 µL of cold acetonitrile (or methanol) containing the internal standard.
-
-
Mixing and Centrifugation:
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in the initial mobile phase. This step helps to concentrate the analyte and exchange the solvent to one that is more compatible with the chromatography.
-
Visualizations
Caption: Figure 1: General Workflow for this compound LC-MS/MS Analysis.
Caption: Figure 2: Causes and Consequences of Matrix Effects.
Caption: Figure 3: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. unitedchem.com [unitedchem.com]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein preparation for LC-MS/MS analysis [protocols.io]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Flunitazene Peak Tailing in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the gas chromatography (GC) analysis of Flunitazene.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] For quantitative analysis of this compound, a potent benzimidazole (B57391) opioid, symmetric peaks are crucial for accurate integration and reproducible results.[2] Peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased sensitivity.[1]
Q2: What are the most common causes of peak tailing for a nitrogen-containing compound like this compound?
A2: this compound, being a basic compound with nitrogen atoms, is susceptible to interactions with active sites within the GC system. The most common causes of peak tailing for such compounds include:
-
Active Sites in the Inlet and Column: Silanol (B1196071) groups (Si-OH) on the surfaces of the glass inlet liner and the fused silica (B1680970) column can interact with the basic nitrogen atoms of this compound through hydrogen bonding, causing secondary retention and peak tailing.[2][3]
-
Improper Column Installation: A poorly cut or installed column can create dead volumes or turbulence in the sample path, leading to peak tailing for all compounds, including this compound.[2]
-
Contamination: Non-volatile residues from previous injections can accumulate in the inlet or at the head of the column, creating active sites that interact with the analyte.[2]
-
Inappropriate GC Parameters: Sub-optimal inlet temperature, carrier gas flow rate, or split ratio can contribute to poor peak shape.[4][5]
-
Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[6]
Q3: How can I prevent peak tailing before it occurs in my this compound analysis?
A3: Proactive measures can significantly reduce the likelihood of peak tailing:
-
Use High-Quality Inert Consumables: Always use deactivated inlet liners and high-quality, low-bleed GC columns specifically designed for the analysis of active compounds.[3]
-
Proper Column Installation and Conditioning: Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions to avoid dead volumes.[2] Condition the column properly before use to remove any contaminants.
-
Regular Inlet Maintenance: Regularly replace the septum and inlet liner to prevent the buildup of contaminants and the creation of active sites.[2]
-
Sample Preparation: Ensure your sample is free of non-volatile matrix components by employing appropriate sample preparation techniques.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Step 1: Initial Assessment
Question: Is the peak tailing observed for all peaks or only for the this compound peak?
-
All peaks are tailing: This usually indicates a physical problem with the GC system.[2]
-
Only the this compound peak (and other active compounds) is tailing: This suggests a chemical interaction between this compound and the GC system.[2] Proceed to Step 2.
Step 2: Addressing Chemical Interactions
Question: How can I minimize the interaction of this compound with the GC system?
-
Inlet Liner:
-
Action: Replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can aid in vaporization, but the wool must be thoroughly deactivated to prevent interaction with basic drugs.[3]
-
Rationale: The inlet liner is the first surface the sample contacts, and any active silanol groups will cause peak tailing for sensitive compounds like this compound.[2]
-
-
Column Activity:
-
Column Choice:
-
Action: If you are not already using one, switch to a column specifically designed for the analysis of basic compounds, such as a "base-deactivated" or "inert" column. A 5% phenyl-methylpolysiloxane stationary phase is a common starting point for opioid analysis.
-
Rationale: These columns have a stationary phase and surface treatment that minimizes interactions with active analytes.
-
Step 3: Optimizing GC Method Parameters
Question: Which GC parameters should I investigate to improve the peak shape of this compound?
-
Inlet Temperature:
-
Action: Optimize the inlet temperature. It should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A typical starting point for similar compounds is 250-280°C.[4][6]
-
Rationale: A temperature that is too low can lead to slow vaporization and peak broadening/tailing.[4] Conversely, excessive temperature can cause degradation.
-
-
Carrier Gas Flow Rate:
-
Action: Optimize the carrier gas flow rate. While higher flow rates can reduce analysis time, an optimal flow rate will provide the best efficiency and peak shape.[5]
-
Rationale: The flow rate affects the time the analyte spends in the stationary phase and its interaction with any active sites.
-
-
Split Ratio:
-
Action: For split injections, ensure the split ratio is not too low. A higher split ratio can sometimes improve peak shape by minimizing the amount of analyte introduced to the column and reducing the potential for overload.[8]
-
Rationale: Overloading the column can lead to peak fronting, but in some cases of active site interaction, a lower concentration on the column can result in a more symmetrical peak.[8]
-
Data Presentation: Impact of GC Parameters on Peak Shape
The following table provides a representative summary of the expected qualitative and quantitative effects of various GC parameters on the peak shape of a basic, nitrogen-containing compound like this compound. The peak tailing factor is a measure of peak asymmetry, with a value of 1.0 indicating a perfectly symmetrical peak.
| Parameter | Change | Expected Effect on Peak Tailing | Representative Tailing Factor | Rationale |
| Inlet Liner | From standard to deactivated | Decrease | 1.8 -> 1.2 | Deactivated liners have fewer active silanol groups, reducing analyte interaction.[2] |
| Column Condition | Trimming 15 cm from the front | Decrease | 1.7 -> 1.3 | Removes accumulated non-volatile residues and active sites at the column inlet.[7] |
| Inlet Temperature | Increase from 220°C to 280°C | Decrease | 1.6 -> 1.1 | Ensures rapid and complete vaporization of the analyte, minimizing inlet residence time and interactions.[4] |
| Carrier Gas Flow Rate | Increase from 1.0 mL/min to 1.5 mL/min | Decrease | 1.4 -> 1.2 | Higher flow rates reduce the time the analyte spends interacting with active sites in the column.[5] |
| Injection Volume | Decrease from 2 µL to 1 µL | Decrease | 1.5 -> 1.1 | Reduces the potential for overloading active sites, leading to more symmetrical peaks.[9] |
| Split Ratio | Increase from 20:1 to 50:1 | Decrease | 1.3 -> 1.1 | A higher split ratio introduces less analyte onto the column, minimizing interactions with active sites.[8] |
Experimental Protocols
Protocol 1: GC-MS Method for this compound Analysis
This protocol is a general starting point for the analysis of this compound and can be optimized based on the specific instrumentation and analytical requirements.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar mid-polarity, base-deactivated column).
-
Inlet: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Electron Ionization (EI) in full scan mode (e.g., m/z 40-500).
Protocol 2: Inlet Maintenance Procedure
-
Cool down the GC inlet and oven.
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut and septum.
-
Remove the inlet liner using appropriate forceps.
-
Inspect the liner for contamination or damage. Discard if necessary.
-
Wipe the accessible surfaces of the inlet with a lint-free cloth dampened with a suitable solvent (e.g., methanol (B129727) or acetone).
-
Install a new, deactivated inlet liner.
-
Install a new septum and tighten the septum nut.
-
Turn on the carrier gas flow and check for leaks using an electronic leak detector.
-
Heat the inlet to the desired temperature and allow it to equilibrate before running samples.
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing in GC.
Caption: Logical relationships of causes and solutions for peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. Peak tailing due to higher initial temperatue in GCMS analys - Chromatography Forum [chromforum.org]
- 5. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
Technical Support Center: Enhancing Flunitazene Detection in Trace Samples
Welcome to the technical support center for the sensitive detection of Flunitazene in trace samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound in trace samples?
A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is currently the gold standard for detecting trace levels of this compound and other nitazene (B13437292) analogs due to its high sensitivity and specificity.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable method, particularly when combined with derivatization techniques to improve volatility and ionization. Immunoassays can be used for initial screening; however, they may have limitations in terms of specificity and sensitivity for novel synthetic opioids.[4][5]
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A2: To enhance sensitivity, consider the following:
-
Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove matrix interferences.[6][7]
-
Chromatography: Employ a high-efficiency column, such as a sub-2 µm particle size or core-shell column, to achieve better peak separation and signal-to-noise ratio.[7]
-
Mass Spectrometry: Optimize the electrospray ionization (ESI) source parameters (e.g., gas flow, temperature, and capillary voltage) and select the most abundant and stable multiple reaction monitoring (MRM) transitions.[5][8]
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., this compound-d7) to correct for matrix effects and variations in instrument response.
Q3: What are the common challenges in analyzing this compound in biological matrices?
A3: Common challenges include:
-
Low Concentrations: this compound is potent, and concentrations in biological samples can be extremely low (sub-ng/mL), requiring highly sensitive instrumentation.[2][8][9]
-
Matrix Effects: Components of biological matrices (e.g., blood, urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5]
-
Metabolite Identification: this compound is metabolized in the body, and identifying its various metabolites can be crucial for confirming exposure.
-
Analyte Stability: Nitazenes can degrade in biological samples, especially at room temperature. Proper storage (refrigerated or frozen) is critical to ensure sample integrity.[10]
Q4: Are there any specific considerations for sample storage and handling?
A4: Yes, proper storage is crucial. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, samples should be frozen at -20°C or below. Studies have shown that the stability of nitazenes, including this compound, can be concentration-dependent and may degrade over time, especially at room temperature.[10]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal/No Peak for this compound | 1. Inefficient extraction. 2. Analyte degradation. 3. Suboptimal MS parameters. 4. Poor chromatographic peak shape. | 1. Optimize SPE or LLE protocol; check recovery with a spiked sample. 2. Ensure proper sample storage and handling; analyze samples as soon as possible after collection. 3. Re-optimize ESI source conditions and MRM transitions. 4. Use a guard column; check for column contamination; optimize mobile phase composition.[1] |
| High Background Noise | 1. Matrix interference. 2. Contaminated mobile phase or LC system. | 1. Improve sample cleanup; use a divert valve to direct early eluting matrix components to waste. 2. Use high-purity solvents and additives; flush the LC system. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. | 1. Replace the column or guard column.[1] 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Add a small amount of a competing base to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate. 2. Changes in column temperature. 3. Column equilibration issues. | 1. Check for leaks in the LC system; degas mobile phases. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Broad Peaks | 1. Active sites in the injector liner or column. 2. Inefficient derivatization. 3. Incorrect injection temperature. | 1. Use a deactivated liner and column; perform system maintenance. 2. Optimize derivatization reaction time, temperature, and reagent concentration. 3. Optimize the injector temperature to ensure complete volatilization without degradation. |
| Low Sensitivity | 1. Analyte degradation in the hot injector. 2. Suboptimal ionization in the MS source. | 1. Consider using a pulsed splitless or on-column injection technique. 2. Clean the ion source; check filament alignment and electron energy. |
| Interfering Peaks | 1. Matrix components co-eluting with the analyte. 2. Contamination from sample preparation. | 1. Improve sample cleanup; adjust the GC temperature program for better separation. 2. Use high-purity solvents and reagents; run a blank sample to identify sources of contamination. |
Quantitative Data Summary
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and other Nitazenes by LC-MS/MS
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | Dried Blood Spot | 0.25 | 0.5 | [10] |
| Isotonitazene | Dried Blood Spot | 0.5 | 0.5 | [10] |
| Protonitazene | Dried Blood Spot | 0.5 | 0.5 | [10] |
| Etazene | Dried Blood Spot | 0.25 | 0.5 | [10] |
| This compound | Whole Blood | 0.1 | 0.5 | [6] |
| Isotonitazene | Whole Blood | 0.1 | 0.5 | [6] |
| Metonitazene | Whole Blood | 0.1 | 0.5 | [6] |
| Protonitazene | Whole Blood | 0.1 | 0.5 | [6] |
| Etonitazene | Whole Blood | 0.1 | 0.5 | [6] |
| Clonitazene | Whole Blood | 0.1 | 0.5 | [6] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of this compound in Whole Blood
This protocol is a composite based on established methods for the analysis of nitazene analogs.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of whole blood, add an appropriate internal standard (e.g., 50 µL of 10 ng/mL isotonitazene-d7).[6]
-
Add 1 mL of saturated sodium borate (B1201080) buffer (pH 9).
-
Add 3 mL of n-butyl chloride.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity or equivalent.[5]
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in methanol.[6]
-
Gradient:
-
0-1 min: 40% B
-
1-5.5 min: Linear gradient to 60% B
-
5.5-6 min: Hold at 60% B
-
6-6.1 min: Return to 40% B
-
6.1-7 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 30°C.[6]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
ESI Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized transitions for this compound should be determined by infusing a standard solution.
Visualizations
Experimental Workflow for this compound Detection
Caption: Workflow for this compound detection in whole blood.
µ-Opioid Receptor Signaling Pathway
This compound, like other 2-benzylbenzimidazole opioids, primarily acts as an agonist at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[11][12][13]
Caption: Simplified µ-opioid receptor signaling cascade.
References
- 1. agilent.com [agilent.com]
- 2. selectscience.net [selectscience.net]
- 3. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. unitedchem.com [unitedchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. hip.phila.gov [hip.phila.gov]
- 10. preprints.org [preprints.org]
- 11. gov.uk [gov.uk]
- 12. researchgate.net [researchgate.net]
- 13. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]
Technical Support Center: Differentiating Flunitazene and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on differentiating Flunitazene from its key structural isomers. Distinguishing between these closely related compounds is critical for accurate identification in research, forensic analysis, and drug development. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in this analytical challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural isomers of this compound that pose an analytical challenge?
A1: The primary structural isomers of this compound (4'-fluoro-desethoxyetonitazene) that are difficult to distinguish are positional isomers. These include:
-
Fluoro-benzyl positional isomers: 2'-fluoro- and 3'-fluoro-desethoxyetonitazene, where the fluorine atom is located at a different position on the benzyl (B1604629) ring.
-
Nitro-positional isomers: Isomers where the nitro group is at a different position on the benzimidazole (B57391) core, for example, the 6-nitro isomer versus the 5-nitro isomer of this compound.
Q2: Why is it difficult to differentiate these isomers using standard mass spectrometry?
A2: Positional isomers have the same molecular weight and often produce very similar mass spectra under electron ionization (EI) conditions, as the fragmentation patterns can be nearly identical. While chromatographic separation is often achievable, co-elution can still occur, leading to ambiguous results if relying solely on mass spectral data.[1]
Q3: Which analytical techniques are most effective for differentiating this compound isomers?
A3: A combination of chromatographic separation and mass spectrometry is the most powerful approach. Specifically:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly effective as it can chromatographically separate the isomers and often reveals characteristic fragment ions in the MS/MS spectra that allow for their differentiation.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of isomers can be very similar, GC can provide excellent chromatographic resolution to separate the isomers based on their retention times.[1]
-
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be a valuable complementary technique, as positional isomers may exhibit unique vibrational bands in the fingerprint region of the spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive techniques for structure elucidation and can unambiguously differentiate between positional isomers based on differences in chemical shifts and coupling constants.
Troubleshooting Guides
Problem: Co-eluting peaks of suspected this compound isomers in LC-MS analysis.
This is a common challenge when analyzing samples containing multiple positional isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting this compound isomers.
Detailed Steps:
-
Optimize Chromatographic Separation:
-
Modify Mobile Phase Gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic positional isomers.[2]
-
-
Analyze MS/MS Fragmentation:
-
Even with co-elution, subtle differences in the relative abundances of fragment ions in the MS/MS spectra may exist. Carefully compare the spectra of the unknown with reference standards of the individual isomers.
-
Look for unique, low-intensity fragment ions that may be characteristic of a specific isomer.
-
-
Utilize Complementary Techniques:
-
If available, analyze the sample using GC-MS. The different separation mechanism may resolve the isomers.
-
Acquire an FT-IR spectrum of the isolated sample (if possible). Positional isomers often have distinct peaks in the fingerprint region (below 1500 cm⁻¹).
-
For definitive identification, NMR spectroscopy is the gold standard for distinguishing between positional isomers.
-
Problem: Similar EI mass spectra for separated peaks in GC-MS.
Even with good chromatographic separation, the mass spectra of this compound isomers can be nearly indistinguishable.
Logical Relationship for Identification:
Caption: Logic diagram for identifying isomers with similar mass spectra.
Detailed Steps:
-
Confirm Retention Time Match: The most reliable method for identification in this scenario is to compare the retention time of the unknown peak with that of an authenticated reference standard for each of the suspected isomers, analyzed under the exact same GC conditions.
-
Analyze for Subtle Spectral Differences: While major fragments may be identical, there might be minor differences in the relative intensities of some ions. A careful, side-by-side comparison with reference spectra is necessary.
-
LC-MS/MS Analysis: If ambiguity remains, analyze the sample by LC-MS/MS. As mentioned, this technique often provides more diagnostic fragmentation for distinguishing isomers.[1]
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data for this compound and Related Isomers
| Compound | Analytical Method | Retention Time (min) | Key m/z Fragments |
| This compound (4'-fluoro) | LC-MS/MS | 1.38[3] | Data not available for direct comparison |
| 2'-fluoro-desethoxyetonitazene | Data not available | Data not available | Data not available |
| 3'-fluoro-desethoxyetonitazene | Data not available | Data not available | Data not available |
| 6-nitro-Flunitazene isomer | Data not available | Data not available | Data not available |
Note: There is a significant gap in the publicly available analytical data for a direct comparison of the 2'-fluoro, 3'-fluoro, and 6-nitro isomers of this compound. The data presented for this compound is from a multi-analyte method and may vary with different chromatographic conditions.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Nitazene (B13437292) Isomer Screening
This protocol is a general starting point and should be optimized for the specific isomers of interest.
Experimental Workflow:
Caption: General workflow for LC-MS/MS analysis of this compound isomers.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent such as methanol (B129727) to a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain working solutions at appropriate concentrations (e.g., 1 µg/mL and 100 ng/mL).
2. HPLC Conditions (example):
-
Column: Biphenyl column (e.g., 100 x 2.1 mm, 1.7 µm)[2]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A shallow gradient should be employed and optimized to achieve baseline separation of the isomers. For example, start with a low percentage of mobile phase B and gradually increase it over a run time of 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Mode:
-
For screening: Full scan MS to determine the protonated molecular ion [M+H]⁺.
-
For confirmation and differentiation: Product ion scan (MS/MS) of the precursor ion to observe fragmentation patterns. Multiple Reaction Monitoring (MRM) can be used for targeted quantification if reference standards are available.
-
-
Collision Energy: Optimize the collision energy for each isomer to produce a sufficient number of characteristic fragment ions.
Protocol 2: General GC-MS Method for Isomer Separation
1. Sample Preparation:
-
Prepare solutions in a volatile solvent like methanol or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.
-
Further dilute as necessary.
2. GC Conditions (example):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) or a mid-polar column for potentially better selectivity.
-
Inlet Temperature: 250 - 280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and use a slow temperature ramp (e.g., 10-15 °C/min) to a final temperature of around 300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).
-
Injection Mode: Splitless or split, depending on the sample concentration.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40 - 500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Disclaimer: These protocols are intended as general guidelines. It is essential to validate all methods with certified reference materials for each specific isomer to ensure accurate identification and quantification. The lack of readily available analytical data for all this compound isomers highlights the ongoing challenges in the analysis of novel psychoactive substances.
References
- 1. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Flunitazene Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Flunitazene mass spectrometry experiments.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in mass spectrometry where components of the sample matrix interfere with the ionization of the analyte, in this case, this compound, leading to reduced signal intensity and inaccurate quantification.[1][2] This guide provides a systematic approach to identify and mitigate ion suppression.
1. Identifying Ion Suppression
The first step is to determine if ion suppression is affecting your analysis.
-
Post-Column Infusion: This is a definitive method to identify ion suppression.[3][4]
-
Experimental Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent after the analytical column and before the mass spectrometer ion source.
-
Inject a blank matrix sample (e.g., extracted plasma or urine without this compound).
-
Monitor the this compound signal. A drop in the signal at specific retention times indicates the elution of interfering compounds that cause ion suppression.[4]
-
-
-
Matrix Effect Evaluation: This involves comparing the analyte response in the presence and absence of the matrix.[5]
-
Experimental Protocol:
-
Prepare a this compound standard in a neat solvent (Set A).
-
Prepare a blank matrix extract and spike it with the this compound standard at the same concentration as Set A (Set B).
-
Analyze both sets of samples.
-
Calculate the matrix effect using the formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
-
-
2. Mitigating Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its effects.
Sample Preparation
Proper sample preparation is one of the most effective ways to remove interfering matrix components before analysis.[6]
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing salts, phospholipids, and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from many matrix components based on its solubility.[6] For basic compounds like this compound, adjusting the pH of the aqueous phase can improve extraction efficiency.[6]
-
Protein Precipitation (PPT): While a simpler technique, it may be less clean than SPE or LLE and can leave behind other interfering substances.[7][8]
| Sample Preparation Technique | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | High selectivity, effective removal of a wide range of interferences. | Can be more time-consuming and costly to develop a method. |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences, relatively inexpensive. | Can be labor-intensive and may not remove all polar interferences. |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less effective at removing a broad range of interferences, potential for analyte loss due to co-precipitation.[8] |
Chromatographic Separation
Optimizing the liquid chromatography (LC) method can separate this compound from co-eluting interfering compounds.[7][8]
-
Column Chemistry: Using a different column chemistry (e.g., C18, biphenyl) can alter the elution profile of both this compound and interfering compounds. A C18 column has been successfully used for the chromatographic separation of this compound and other nitazene (B13437292) analogs.[9][10]
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between this compound and matrix components.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce ion suppression.[8][11]
Mass Spectrometer Source Parameter Optimization
Fine-tuning the electrospray ionization (ESI) source parameters can significantly impact signal intensity and reduce suppression.[11][12]
| ESI Source Parameter | Effect on Ionization and Suppression | Recommended Starting Range |
| Capillary Voltage | Too low results in poor ionization; too high can cause fragmentation.[11] | 3–5 kV (positive mode)[11] |
| Nebulizer Gas Pressure | Controls droplet size; high pressure can lead to smaller droplets and better desolvation but may also increase suppression.[11] | 20–60 psi[11] |
| Drying Gas Temperature | Aids in solvent evaporation; too high can cause thermal degradation of the analyte.[11] | 250–450°C[11] |
| Drying Gas Flow | Affects the rate of desolvation. | 5 L/min is a common starting point.[13] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound mass spectrometry?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of other co-eluting compounds from the sample matrix.[1][2] This is a significant problem because it can lead to a decreased signal intensity, poor sensitivity, and inaccurate and unreliable quantitative results.[8][14]
Q2: What are the common causes of ion suppression?
A2: Common causes of ion suppression include endogenous matrix components like salts, phospholipids, and proteins, as well as exogenous substances such as ion-pairing agents and plasticizers from lab consumables.[3][7] These substances compete with the analyte for ionization in the ESI source.[15]
Q3: How can I choose the best sample preparation technique to minimize ion suppression for this compound?
A3: The choice of sample preparation technique depends on the complexity of your sample matrix. For complex biological matrices like blood or plasma, Solid-Phase Extraction (SPE) is often the most effective method for removing a wide range of interferences. Liquid-Liquid Extraction (LLE) is also a good option.[7] For simpler matrices, protein precipitation might be sufficient, but it is generally less clean.[8]
Q4: Can changing my LC method help reduce ion suppression?
A4: Yes, optimizing your chromatographic method is a key strategy. By changing the column, mobile phase composition, or gradient, you can achieve better separation of this compound from interfering matrix components, so they do not co-elute and compete for ionization.[7][8]
Q5: What is the role of an internal standard in correcting for ion suppression?
A5: A suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4), is crucial.[5] A SIL-IS co-elutes with the analyte and experiences similar ion suppression effects. By monitoring the ratio of the analyte signal to the IS signal, you can compensate for signal variability caused by ion suppression, leading to more accurate quantification.[5]
Q6: Should I use ESI or APCI for this compound analysis to minimize ion suppression?
A6: Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[15][16] If you are experiencing significant and difficult-to-resolve ion suppression with ESI, switching to APCI could be a viable option, provided this compound can be efficiently ionized by APCI.[7]
Experimental Workflows and Logical Relationships
References
- 1. nebiolab.com [nebiolab.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | National Institute of Justice [nij.ojp.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. agilent.com [agilent.com]
- 14. droracle.ai [droracle.ai]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. providiongroup.com [providiongroup.com]
Flunitazene Derivatization Reaction Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the derivatization of Flunitazene for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is a chemical modification process employed to enhance the analytical properties of a compound. For this compound, derivatization is often necessary for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to[1]:
-
Increase Volatility: this compound, a benzimidazole (B57391) derivative, may have limited volatility. Derivatization can convert it into a form more suitable for GC analysis.
-
Improve Thermal Stability: The process can prevent the degradation of the analyte at the high temperatures of the GC injection port.
-
Enhance Chromatographic Properties: Derivatization can lead to better peak shape and resolution.
-
Improve Mass Spectral Fragmentation: The derivative may produce more characteristic ions in the mass spectrum, aiding in structural elucidation and selective detection.
Q2: What are the most common derivatization reactions for a compound like this compound?
A2: Given this compound's structure, which includes a tertiary amine, the most relevant derivatization approaches would target any potential for reaction, though typically derivatization focuses on active hydrogens like those in primary/secondary amines, hydroxyls, or carboxylic acids. For related benzimidazole compounds or for creating standards, derivatization techniques like acylation, alkylation, or silylation are common for any reactive sites.[1][2] Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common choice.
Q3: My derivatization reaction yield is consistently low. What are the potential causes?
A3: Low derivatization yield can stem from several factors:
-
Reagent Quality: The derivatizing agent may have degraded due to improper storage (e.g., exposure to moisture).
-
Solvent Issues: The solvent must be anhydrous, as water can react with and consume the derivatizing reagent.
-
Incorrect Stoichiometry: An insufficient amount of derivatizing reagent relative to the analyte can lead to an incomplete reaction.
-
Suboptimal Reaction Conditions: The temperature and reaction time may not be optimized for the specific reaction. Many derivatizations require heating to proceed to completion.[2]
-
Sample Matrix Interference: Components in your sample matrix may be competing for the derivatizing reagent.
Q4: I am observing multiple peaks in my chromatogram after derivatization. What could be the reason?
A4: The presence of multiple peaks could be due to:
-
Incomplete Reaction: Both the derivatized and underivatized this compound are being detected.
-
Formation of Side Products: The derivatizing reagent might be reacting with other functional groups or impurities in the sample.
-
Reagent Artifacts: Excess derivatizing reagent or its byproducts may be detected.
-
Degradation: The this compound derivative might be unstable and degrading under the analytical conditions.
Q5: How does the stability of this compound affect the derivatization process?
A5: The stability of this compound is crucial for accurate quantification. Studies have shown that this compound's stability is dependent on concentration and storage temperature. For instance, at a concentration of 1 ng/mL in dried blood spots, this compound was undetectable after 30 days at room temperature, while at 5 ng/mL, it showed higher stability.[3][4] Low concentrations of this compound may show improved stability at 4°C.[3][4][5] Therefore, it is critical to handle and store samples appropriately before derivatization to prevent degradation of the parent compound, which would lead to inaccurate results.
Troubleshooting Guides
Issue 1: Low or No Derivative Peak Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Derivatizing Reagent | Use a fresh, unopened vial of the derivatizing reagent. Ensure proper storage conditions (e.g., desiccated, refrigerated). | A significant increase in the derivative peak area should be observed. |
| Presence of Moisture | Use anhydrous solvents. Dry glassware thoroughly in an oven before use. Purge the reaction vial with an inert gas (e.g., nitrogen). | Improved reaction efficiency and higher derivative yield. |
| Insufficient Reagent | Increase the molar excess of the derivatizing reagent (e.g., from 10x to 100x). | The reaction should be driven to completion, maximizing the derivative peak. |
| Suboptimal Reaction Time/Temp | Increase the reaction temperature in increments (e.g., 60°C, 80°C) and/or extend the reaction time. Monitor progress by analyzing aliquots.[2] | Determine the optimal conditions for maximum derivatization. |
| Analyte Degradation | Ensure proper sample storage (e.g., 4°C for low concentrations).[3][4][5] Minimize sample exposure to light and elevated temperatures before derivatization. | Preservation of the analyte leading to a more accurate derivatization result. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solvents. | Consistent volumes of analyte and reagents will lead to more reproducible results. |
| Inhomogeneous Sample | Vortex or sonicate the sample before taking an aliquot for derivatization. | A representative aliquot will be derivatized, leading to consistent results. |
| Variable Matrix Effects | Perform a matrix-matched calibration or use an internal standard that is structurally similar to this compound. | Compensation for matrix-induced suppression or enhancement of the signal. |
| GC Injector Port Issues | Clean or replace the GC injector liner and septum. Use a deactivated liner.[2] | Reduced analyte adsorption or degradation in the injector, leading to better reproducibility. |
Quantitative Data Summary
Table 1: Stability of this compound in Dried Blood Spots Over 30 Days [3][4]
| Concentration | Storage Temperature | Mean % of Initial Concentration Remaining |
| 1 ng/mL | Room Temperature | Not Detectable |
| 1 ng/mL | 4°C | ~66% |
| 5 ng/mL | Room Temperature | >44% |
| 5 ng/mL | 4°C | >41% |
Table 2: General Optimization Parameters for Acylation Reactions
| Parameter | Low Setting | Medium Setting | High Setting | Potential Impact on Yield |
| Temperature | Room Temp | 60°C | 90°C | Higher temperatures generally increase reaction rate, but can also lead to degradation. |
| Time | 15 min | 30 min | 60 min | Longer reaction times can drive the reaction to completion, but may also increase side product formation. |
| Reagent Excess | 10x | 50x | 100x | Increasing excess reagent can improve yield, but may lead to interfering peaks in the chromatogram. |
| Catalyst | None | Pyridine (B92270) (trace) | DMAP (trace) | A catalyst can significantly increase the reaction rate, but may also introduce side reactions. |
Experimental Protocols
Protocol 1: Acylation of this compound with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
Objective: To derivatize this compound with TFAA to form a more volatile and thermally stable trifluoroacetyl derivative for GC-MS analysis.
Materials:
-
This compound standard or extract dried under nitrogen.
-
Trifluoroacetic anhydride (TFAA).
-
Ethyl acetate (B1210297) (anhydrous).
-
Pyridine (anhydrous, as a catalyst, optional).
-
2 mL reaction vials with PTFE-lined caps.
-
Heating block.
-
GC-MS system.
Procedure:
-
Ensure the this compound sample in the reaction vial is completely dry.
-
Add 100 µL of anhydrous ethyl acetate to reconstitute the sample.
-
Add 50 µL of TFAA to the vial.
-
(Optional) Add 5 µL of anhydrous pyridine to catalyze the reaction.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block at 70°C for 30 minutes.
-
After cooling to room temperature, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 2: Analysis of Derivatized this compound by GC-MS
Objective: To chromatographically separate and identify the TFA-Flunitazene derivative. (Instrument parameters adapted from general guidelines and available data for underivatized this compound).
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
Visualizations
Caption: Experimental workflow for this compound derivatization and analysis.
Caption: Troubleshooting decision tree for low derivatization yield.
Caption: Contextual diagram showing the role of analysis for this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. gcms.cz [gcms.cz]
- 3. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Quality control measures for Flunitazene analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quality control and analysis of Flunitazene. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For this compound, a mobile phase of 0.1% formic acid in water can be effective.[1] |
| Column degradation. | Use a guard column to protect the analytical column. If the problem persists, replace the analytical column. | |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations. | Use a column oven to maintain a consistent temperature, for instance, at 30°C.[1] | |
| Pump malfunction. | Check the pump for leaks and ensure a stable flow rate. | |
| Low Sensitivity / No Peak Detected | Improper ionization. | Optimize mass spectrometer source parameters. Electrospray ionization (ESI) in positive mode is commonly used for nitazene (B13437292) analogs. |
| Sample degradation. | This compound can be unstable. Ensure proper storage of samples and standards. Studies have shown degradation at room temperature over 30 days.[2] | |
| Matrix effects (ion suppression or enhancement). | Perform a matrix effect study. If significant effects are observed, improve sample cleanup, for example, by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] | |
| Isomer Co-elution (e.g., with Isotonitazene) | Insufficient chromatographic separation. | Utilize a column with high resolving power, such as a biphenyl (B1667301) column, which has been shown to separate structural isomers like isotonitazene and protonitazene.[3] Optimize the gradient elution program. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality, well-maintained GC column. |
| Analyte degradation at high temperatures. | Optimize the injection port and oven temperature program to minimize thermal degradation. | |
| Poor Sensitivity | Inefficient sample introduction. | Optimize injection volume and split/splitless parameters. |
| Non-optimal ionization. | Ensure the ion source is clean and functioning correctly. Electron ionization (EI) at 70 eV is standard. | |
| Analyte Derivatization Issues (if applicable) | Incomplete reaction. | Optimize derivatization conditions (reagent concentration, temperature, and time). |
| Degradation of derivatized analyte. | Analyze the sample promptly after derivatization. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended quality control (QC) sample concentrations for this compound analysis?
A1: For quantitative analysis of this compound and other nitazene analogs, it is recommended to use at least three levels of QC samples: low, medium, and high. Based on published methods, typical concentrations are 1.6 ng/mL (low), 8 ng/mL (mid), and 40 ng/mL (high) in blood.[1]
Q2: What are the typical limit of detection (LOD) and limit of quantitation (LOQ) for this compound in biological samples?
A2: Validated methods for nitazene analogs, including this compound, have achieved a limit of detection (LOD) of 0.1 ng/mL and a limit of quantitation (LOQ) of 0.5 ng/mL in matrices like whole blood.[1][4]
Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples like blood or urine?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate these, a robust sample preparation method is crucial. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective in cleaning up the sample and reducing matrix interference.[1][5]
Q4: What are the key instrument parameters for LC-MS/MS analysis of this compound?
A4: A detailed LC-MS/MS protocol is provided below. Key parameters include a C18 or biphenyl analytical column, a gradient elution with a mobile phase consisting of an aqueous component with formic acid and an organic component like methanol (B129727) or acetonitrile, and detection using multiple reaction monitoring (MRM) mode.[1][3]
Q5: Are there any specific storage conditions recommended for this compound samples and standards to ensure stability?
A5: Yes, stability is a concern for nitazene analogs. Studies have shown that this compound can degrade over time, especially at room temperature.[2] It is recommended to store samples and stock solutions at low temperatures (e.g., 4°C or frozen) to minimize degradation.[2]
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Whole Blood
This protocol is based on a validated method for the quantification of nitazene analogs.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 0.5 mL of whole blood into a clean tube.
-
Spike with the appropriate concentration of internal standard (e.g., isotonitazene-d7).
-
Add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).
-
Add 3 mL of extraction solvent (e.g., 70:30 N-butyl chloride: ethyl acetate).
-
Vortex for 1 minute and centrifuge for 10 minutes at 3000 rpm.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6470B Triple Quadrupole or equivalent |
| Column | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 x 100 mm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 30°C[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 60 | 40 |
| 2.0 | 70 | 30 |
| 5.5 | 40 | 60 |
| 6.0 - 7.0 | 60 | 40 |
GC-MS Method for this compound Identification
This protocol provides a general procedure for the qualitative identification of this compound.
1. Sample Preparation
-
Dilute a reference standard of this compound in methanol to an appropriate concentration.
-
For biological samples, a prior extraction step (e.g., LLE or SPE) is necessary.
2. GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 5975 Series GC/MSD or equivalent |
| Column | Standard non-polar capillary column (e.g., HP-5MS) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | 50-550 amu |
Visualizations
Caption: General workflow for the analysis of this compound in biological samples.
Caption: Logical approach to troubleshooting analytical issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Quantitative Analysis of Flunitazene in Forensic Toxicology: A Comparative Guide to Validated Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including potent synthetic opioids like Flunitazene, presents a significant challenge to forensic toxicology laboratories. Accurate and reliable quantitative methods are crucial for the definitive identification and quantification of these compounds in biological matrices to aid in clinical interventions and medico-legal investigations. This guide provides a comparative overview of validated analytical methods for the determination of this compound, with a focus on their performance, experimental protocols, and underlying workflows.
Method Comparison: Performance and Validation Parameters
Two distinct, validated methods for the quantification of this compound in whole blood are presented below. The first is a conventional liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS) method, and the second is a high-throughput approach utilizing microextraction techniques with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
| Parameter | Method 1: LC-QQQ-MS with LLE[1][2] | Method 2: UHPLC-MS/MS with Microextraction[3][4][5][6] |
| Instrumentation | Waters Xevo TQ-S Micro LC–QQQ-MS | UHPLC-MS-MS |
| Sample Preparation | Basic Liquid-Liquid Extraction (LLE) | Liquid-Phase Microextraction (LPME) / Electromembrane Extraction (EME) in 96-well format |
| Matrix | Human Whole Blood, Urine, Tissue | Whole Blood |
| Limit of Detection (LOD) | 0.1 ng/mL | Down to 0.01 nM |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Not explicitly stated for this compound, but calibration range starts at 0.1 or 0.5 nM for other nitazenes |
| Calibration Range | 0.5–50 ng/mL | 0.1/0.5 to 50 nM |
| Linearity (r²) | Not explicitly stated | Good linearity reported |
| Extraction Yield | Not explicitly stated | >81% |
| Throughput | Lower | High (96-well format) |
Experimental Protocols
Method 1: Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) with Liquid-Liquid Extraction (LLE)[1]
This method provides a robust and sensitive approach for the quantification of this compound and other nitazene (B13437292) analogs.
Sample Preparation (LLE):
-
A 0.5 mL aliquot of the biological sample (e.g., whole blood) is taken.
-
An internal standard is added to each sample.
-
1 mL of borax (B76245) buffer (10 mM, pH 10.4) is added.
-
3 mL of extraction solvent (70:30 n-butyl chloride:ethyl acetate) is added.
-
The samples are rotated for 15 minutes and then centrifuged for 10 minutes at 4600 rpm.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 35°C.
-
The residue is reconstituted in 200 μL of the initial mobile phase.
-
The reconstituted sample is then transferred to an autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Waters Xevo TQ-S Micro LC
-
Detection: Multiple Reaction Monitoring (MRM) mode[1]
Method 2: High-Throughput UHPLC-MS/MS with Microextraction[3][4][5][6]
This method offers a greener and more efficient alternative for high-throughput forensic analysis.
Sample Preparation (LPME/EME):
-
Whole blood is diluted with a buffer (1:1, v/v).
-
The diluted sample is placed in a donor compartment of a 96-well plate.
-
Extraction occurs across a thin organic liquid membrane into an aqueous acceptor solution in the acceptor compartment.
-
The acceptor solution is collected and directly injected into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic separation: Achieved using a biphenyl (B1667301) column to allow for baseline separation of isomers.[3][5][6]
-
Detection: Multiple Reaction Monitoring (MRM) with positive electrospray ionization.[4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the validated quantitative analysis of this compound using the LC-QQQ-MS method with LLE.
Caption: Workflow for this compound analysis by LC-QQQ-MS with LLE.
Concluding Remarks
Both presented methods are validated and suitable for the quantitative determination of this compound in forensic toxicology casework. The choice of method will depend on the specific needs of the laboratory, including required sensitivity, sample throughput, and available instrumentation. The traditional LC-QQQ-MS method with LLE is a well-established and highly sensitive technique, while the high-throughput microextraction method offers a more rapid and environmentally friendly alternative for laboratories with high caseloads. As the landscape of NPS continues to evolve, the validation and implementation of robust analytical methods are paramount for public health and safety.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | National Institute of Justice [nij.ojp.gov]
- 3. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. High-throughput quantification of emerging "nitazene" benzimidazole opioid analogs by microextraction and UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS [ouci.dntb.gov.ua]
A Comparative Analysis of Flunitazene and Etonitazene: Potency and Efficacy at the Mu-Opioid Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of flunitazene and etonitazene, two potent synthetic opioids of the nitazene (B13437292) class. This document summarizes key in vitro and in vivo data, details experimental methodologies, and visualizes the primary signaling pathway associated with these compounds.
This compound and etonitazene are structurally related benzimidazole-derived opioids that have gained attention within the scientific community for their high potency at the mu-opioid receptor (MOR), the primary target for classical opioids like morphine and fentanyl. Understanding their comparative pharmacology is crucial for the development of novel analgesics, as well as for addressing the public health challenges posed by the emergence of new synthetic opioids.
In Vitro and In Vivo Potency and Efficacy
The following tables summarize the available quantitative data on the binding affinity (Ki), functional potency (EC50), efficacy (Emax), and in vivo analgesic potency (ED50) of this compound and etonitazene. It is important to note that data for this compound is less abundant and presents some conflicting findings in the literature.
Table 1: In Vitro Pharmacological Data at the Mu-Opioid Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax) | Assay Type |
| This compound | Lower than fentanyl[1] | 827[2] | Full Agonist[3] | [³⁵S]GTPγS |
| Etonitazene | 0.206[4] | 1.71[2] | Full Agonist[3] | [³⁵S]GTPγS |
| 0.360 | - | β-arrestin2 Recruitment | ||
| 0.03[3] | 103% (vs. DAMGO) | MOR Functional Assay |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Emax values are often expressed relative to a standard full agonist like DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin).
Table 2: In Vivo Analgesic Potency
| Compound | Analgesic Potency (ED50, mg/kg) | Animal Model | Test |
| This compound | Equipotent to morphine | - | - |
| Etonitazene | 0.039 | Mouse | Warm-water tail withdrawal |
| 0.003 - 0.012[3] | Mouse | Hot plate |
Etonitazene consistently demonstrates exceptionally high potency in both in vitro and in vivo studies, significantly surpassing that of morphine and fentanyl in many cases. Data for this compound is more varied. While one study reports a relatively high EC50 value of 827 nM, suggesting lower potency compared to other nitazenes[2], another source indicates it has a lower affinity for the mu-opioid receptor than fentanyl[1]. Conversely, an in vivo study suggests this compound is equipotent to morphine. These discrepancies highlight the need for further direct comparative studies.
Experimental Protocols
The data presented above were generated using standard pharmacological assays. Below are detailed descriptions of the general methodologies employed in these key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and etonitazene for the mu-opioid receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human mu-opioid receptor (e.g., from CHO-K1 or HEK293 cells) or rodent brain tissue homogenates are prepared.
-
Radioligand: A radiolabeled opioid, typically [³H]DAMGO or [³H]diprenorphine, is used to label the mu-opioid receptors.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or etonitazene).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assays
These assays measure the ability of a compound to induce the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and etonitazene in promoting β-arrestin 2 recruitment to the mu-opioid receptor.
General Protocol (using Enzyme Fragment Complementation, e.g., PathHunter® assay):
-
Cell Line: A cell line (e.g., HEK293 or CHO-K1) is used that co-expresses the human mu-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor).
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Incubation: The cells are incubated for a specific period (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the enzyme is added. The complementation of the enzyme fragments upon β-arrestin recruitment forms an active enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.
-
Signal Measurement: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The signal intensity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.
Mu-Opioid Receptor Signaling Pathway
This compound and etonitazene exert their effects primarily through the mu-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation by an agonist, the receptor initiates downstream signaling cascades through two main pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in side effects like respiratory depression and tolerance.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for conducting in vitro pharmacological profiling of opioid agonists.
References
- 1. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cfsre.org [cfsre.org]
The Challenge of Detecting Novel Synthetic Opioids: A Comparative Guide on Fentanyl Immunoassay Cross-Reactivity with Flunitazene and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic opioids (NSOs) like flunitazene presents a significant and ongoing challenge for clinical and forensic toxicology. Standard immunological screening methods, such as fentanyl immunoassays, are a first line of defense in detecting opioid exposure. However, the constant evolution of chemical structures in NSOs can lead to variable and often unpredictable cross-reactivity, potentially resulting in false-negative results with severe consequences. This guide provides a comparative overview of the cross-reactivity of NSOs, with a specific focus on the knowledge gap surrounding this compound, in commercially available fentanyl immunoassays.
Executive Summary
This compound, a novel benzimidazole (B57391) opioid, is structurally distinct from fentanyl and its analogs. This structural dissimilarity strongly suggests a low probability of significant cross-reactivity with fentanyl-specific immunoassays. However, a comprehensive review of current literature reveals a critical lack of experimental data to confirm this hypothesis. This guide will therefore focus on the broader issue of NSO cross-reactivity in fentanyl immunoassays, using available data for other compounds to highlight the analytical challenges posed by substances like this compound. We will present a comparative analysis of various fentanyl immunoassays, detail experimental protocols for assessing cross-reactivity, and provide a framework for understanding the complex interplay between molecular structure and immunoassay performance.
Understanding Fentanyl Immunoassay Principles and Cross-Reactivity
Fentanyl immunoassays operate on the principle of competitive binding. In these assays, fentanyl or its analogs present in a sample compete with a labeled fentanyl conjugate for a limited number of binding sites on a specific anti-fentanyl antibody. A positive result is indicated by a signal change that occurs when the drug in the sample displaces the labeled conjugate from the antibody.
Cross-reactivity occurs when a compound structurally similar to the target analyte (in this case, fentanyl) can also bind to the antibody, producing a positive or partially positive result. The degree of cross-reactivity is dependent on the antibody's specificity and the structural similarity between the target analyte and the cross-reacting substance. For NSOs that are structurally dissimilar to fentanyl, like this compound, the likelihood of antibody recognition is theoretically low.
A Comparative Analysis of Flunitazene and Other Novel Synthetic Opioids for Researchers and Drug Development Professionals
An in-depth guide to the pharmacology of Flunitazene and other novel synthetic opioids (NSOs), offering a comparative analysis of their in vitro and in vivo properties. This report synthesizes key experimental data to provide a clear comparison of these compounds' performance, details the methodologies of pivotal experiments, and visualizes critical biological pathways and workflows.
The landscape of novel psychoactive substances is continually evolving, with novel synthetic opioids (NSOs) representing a significant and expanding class. Among these, the benzimidazole-derived opioids, commonly known as nitazenes, have emerged as a prominent sub-class, demonstrating exceptionally high potency at the mu-opioid receptor (MOR). This compound, a member of this group, and its analogues are of considerable interest to researchers and drug development professionals for their potential as pharmacological tools and the public health implications of their illicit manufacturing and distribution.
This guide provides a comparative analysis of this compound and other selected NSOs, focusing on their receptor binding affinity, functional potency in G-protein activation and β-arrestin recruitment, and in vivo antinociceptive effects. The data presented is compiled from peer-reviewed studies, offering a standardized basis for comparison.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound and a selection of other nitazenes, alongside the benchmark opioids fentanyl and morphine. All data is presented to facilitate direct comparison of the compounds' potencies and efficacies.
Table 1: In Vitro Pharmacology of this compound and Other Novel Synthetic Opioids at the Mu-Opioid Receptor (MOR)
| Compound | MOR Binding Affinity (Ki, nM) | MOR Functional Potency (GTPγS EC50, nM) | β-arrestin 2 Recruitment (EC50, nM) |
| This compound | 19.3[1] | 2.76[1] | Data Not Available |
| Metonitazene | 0.44[1] | 0.22[1] | 2.49[2] |
| Etonitazene | 0.17[1] | 0.08[1] | >1000 |
| Protonitazene | 0.28[1] | 0.15[1] | Data Not Available |
| Isotonitazene | 0.48[1] | 0.10[1] | 1.1 |
| N-Desethyl Isotonitazene | 0.35[1] | 0.08[1] | 0.29 |
| Fentanyl | 1.34[1] | 0.53[1] | 160 |
| Morphine | 3.32[1] | 10.1[1] | 180 |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Data for different compounds are sourced from studies using consistent methodologies for valid comparison.
Table 2: In Vivo Antinociceptive Potency of this compound and Other Novel Synthetic Opioids
| Compound | Hot Plate Test (ED50, mg/kg, s.c.) |
| This compound | 0.041 |
| Metonitazene | 0.012 |
| Etonitazene | 0.003 |
| Protonitazene | 0.021 |
| Isotonitazene | 0.011 |
| Fentanyl | 0.021 |
| Morphine | 3.3 |
Note: ED50 is the dose required to produce a maximal antinociceptive effect in 50% of the test subjects. A lower ED50 value indicates higher in vivo potency. The data is from studies in mice.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these opioids, it is crucial to visualize their interaction with the mu-opioid receptor and the subsequent intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathway and a typical experimental workflow for characterizing these compounds.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is critical for interpretation and replication. Below are summaries of the key experimental protocols.
This competitive binding assay quantifies the affinity of a test compound for the mu-opioid receptor.
-
Receptor Preparation: Membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor, or homogenized brain tissue from rodents, are prepared and protein concentration is determined.
-
Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
This functional assay measures the activation of G-proteins following agonist binding to the MOR.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the MOR are prepared.
-
Assay Setup: The membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test opioid.
-
Reaction Initiation and Incubation: The binding reaction is initiated and allowed to proceed at a controlled temperature.
-
Termination and Filtration: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound.
-
Detection: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum effect) are determined.
This cell-based assay measures the recruitment of β-arrestin to the activated MOR.
-
Cell Culture: Cells engineered to express the MOR fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment are used.
-
Assay Procedure: The cells are plated and treated with varying concentrations of the test opioid.
-
Detection: Upon agonist-induced β-arrestin recruitment to the MOR, the two enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent product. The light signal is measured using a luminometer.
-
Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.
This behavioral assay assesses the analgesic properties of a compound in animals.
-
Animal Acclimatization: Rodents (typically mice or rats) are acclimatized to the testing environment.
-
Drug Administration: The test compound is administered to the animals, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses.
-
Nociceptive Testing: At a predetermined time after drug administration, the animal is placed on a heated surface (hot plate) maintained at a constant temperature (e.g., 52-55°C).
-
Latency Measurement: The time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the response latency. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The dose of the compound that produces a maximal possible effect in 50% of the animals (ED50) is calculated from the dose-response curve.
Metabolism of Nitazenes
The metabolic fate of nitazenes is an important area of research for understanding their duration of action and for forensic analysis. Studies have shown that nitazenes, including this compound, undergo metabolism primarily through the cytochrome P450 (CYP) enzyme system in the liver. Key metabolic pathways include N-dealkylation of the diethylaminoethyl side chain and hydroxylation of the benzimidazole (B57391) core or the benzyl (B1604629) ring. Notably, CYP2D6 has been identified as a significant enzyme in the metabolism of several nitazenes[3]. Some metabolites of nitazenes have been shown to retain significant pharmacological activity, which may contribute to the overall toxicological profile of the parent compound.
References
An In Vitro Comparison of Flunitazene and Morphine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the receptor binding profiles of the novel synthetic opioid Flunitazene and the classical opioid analgesic, morphine. The data presented is sourced from peer-reviewed scientific literature, offering a quantitative basis for understanding their interactions with key opioid receptors.
Comparative Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of this compound and morphine for the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Type | Binding Affinity (Ki) [nM] | Source |
| This compound | Mu (µ) Opioid | 6.13 | Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity (2024)[1][2][3] |
| Delta (δ) Opioid | >8400 | Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity (2024)[3] | |
| Kappa (κ) Opioid | 2680 | Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity (2024)[3] | |
| Morphine | Mu (µ) Opioid | 1.14 | Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs (2011)[4] |
| Delta (δ) Opioid | >1000 | Validating Opioid Receptor Binding Assays: A Comparative Guide Using Morphine Hydrobromide[1] | |
| Kappa (κ) Opioid | >1000 | Validating Opioid Receptor Binding Assays: A Comparative Guide Using Morphine Hydrobromide[1] |
Note on Data Comparability: The binding affinity data for this compound was determined using radioligand binding assays in Chinese Hamster Ovary (CHO) cells expressing recombinant human opioid receptors.[1][2][3] The mu-opioid receptor binding affinity for morphine is from a similar assay with recombinant human receptors.[4] The delta and kappa opioid receptor binding data for morphine were obtained from studies using guinea-pig brain homogenates, which may introduce variability when directly compared to data from recombinant systems.[1]
Experimental Protocols
The following is a representative experimental protocol for a competitive radioligand binding assay used to determine the binding affinity of a test compound for opioid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells heterologously expressing the human opioid receptor of interest (e.g., MOR, KOR, DOR).
-
Radioligand: A high-affinity, receptor-subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69593 for KOR).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound, morphine).
-
Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist (e.g., naloxone) to determine the amount of radioligand binding to non-receptor components.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Assay buffer
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound.
-
For non-specific binding wells, add a high concentration of the non-selective antagonist instead of the test compound.
-
For total binding wells, add only the assay buffer and radioligand.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of mu-opioid receptor activation.
Caption: Logical comparison of this compound and morphine binding affinities.
References
A Head-to-Head Comparison of GC-MS and LC-MS/MS for the Analysis of Flunitazene
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including potent synthetic opioids like Flunitazene, presents a significant challenge for analytical laboratories. The accurate and sensitive detection of these compounds is crucial for forensic toxicology, clinical diagnostics, and drug development. Two of the most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective, data-driven comparison of these two techniques for the analysis of this compound, offering insights into their respective strengths and limitations.
Executive Summary
Both GC-MS and LC-MS/MS are capable of identifying and quantifying this compound. However, they differ significantly in terms of sensitivity, sample preparation, and the nature of the information they provide. LC-MS/MS generally offers higher sensitivity and is better suited for thermally labile and polar compounds, while GC-MS provides robust, reproducible fragmentation patterns that are valuable for library matching and initial identification. The choice between the two techniques will ultimately depend on the specific requirements of the analysis, such as the required limit of detection, the sample matrix, and the desired throughput.
Quantitative Performance Data
The following table summarizes key performance characteristics for the analysis of this compound and other nitazene (B13437292) analogs using LC-MS/MS and GC-MS. It is important to note that direct head-to-head quantitative data for this compound using both techniques in the same study is limited. The data presented is a compilation from various validated methods for nitazene analogs.
| Performance Metric | LC-MS/MS | GC-MS | Source(s) |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 - 10 ppm (for nitazene analogs) | [1][2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL (for this compound and other nitazenes) | Not explicitly found for this compound | [1][3] |
| Linearity (Range) | 0.5 - 50 ng/mL | Not explicitly found for this compound | [1] |
| Sample Type | Whole blood, urine, tissue, serum | Biological fluids, seized drug materials | [1][2] |
| Derivatization Required | No | Potentially, to improve volatility and thermal stability | [4][5] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are representative methodologies for the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Experimental Protocol
This protocol is based on a validated method for the quantification of nine nitazene analogs, including this compound, in various biological matrices.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., whole blood, urine), add an internal standard.
-
Perform a basic liquid-liquid extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Instrumentation:
-
Chromatography: Liquid chromatograph coupled with a tandem quadrupole mass spectrometer (LC-QQQ-MS).
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) and a mixture of methanol/acetonitrile is often used.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
GC-MS Experimental Protocol
This protocol is a general approach for the analysis of synthetic opioids and is based on information for this compound and related compounds.[6]
-
Sample Preparation:
-
For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte from the matrix.[7]
-
The extract is then concentrated.
-
Derivatization may be necessary for some compounds to improve thermal stability and chromatographic performance, although it is not always required for nitazene analogs.
-
-
Instrumentation:
-
Chromatography: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low to mid-polarity column, such as a DB-200, is often used for opioid analysis.[6]
-
Injection: Splitless injection is common for trace analysis.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for increased sensitivity.[2]
-
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of this compound.
Caption: Workflow for this compound analysis using GC-MS.
Caption: Workflow for this compound analysis using LC-MS/MS.
Head-to-Head Comparison
| Feature | GC-MS | LC-MS/MS |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase, suitable for a wider range of polarities and thermal stabilities.[8] |
| Sensitivity | Generally less sensitive than LC-MS/MS.[8][9] | Highly sensitive, capable of detecting compounds at picogram to femtogram levels.[8][10] |
| Sample Preparation | Often requires extraction and may need derivatization to increase volatility.[9] | Typically involves a simpler extraction ("dilute and shoot" is sometimes possible).[10] |
| Compound Amenability | Best for volatile and thermally stable compounds.[8] | Versatile for a broad range of compounds, including non-volatile and thermally labile ones.[8] |
| Ionization | "Hard" ionization (Electron Ionization - EI) causes extensive fragmentation, which is excellent for structural elucidation and library matching.[8] | "Soft" ionization (e.g., Electrospray Ionization - ESI) typically produces an intact molecular ion, which is ideal for quantification.[8][10] |
| Specificity | Good specificity, especially in SIM mode. Reproducible fragmentation patterns are a key advantage.[11] | Excellent specificity due to the use of tandem mass spectrometry (MS/MS), which significantly reduces background noise.[10] |
| Matrix Effects | Less prone to matrix effects compared to LC-MS/MS. | More susceptible to matrix effects, which can cause ion suppression or enhancement, potentially affecting accuracy.[10] |
| Cost | Instrumentation is generally less expensive to acquire and maintain.[10][11] | Higher initial instrument cost and operational expenses. |
Fragmentation Pathways
Understanding the fragmentation of this compound is key to its identification.
LC-MS/MS (CID): In Collision-Induced Dissociation, the protonated molecule of this compound is selected and fragmented. For nitazene analogs, common product ions are derived from substitutions on the amine or benzyl (B1604629) moieties.[13][14] The presence of specific substitutions leads to diagnostic product ions.[13][14]
Conclusion
Both GC-MS and LC-MS/MS are powerful tools for the analysis of this compound.
-
LC-MS/MS is the preferred technique for quantitative analysis in biological matrices due to its superior sensitivity, specificity, and ability to analyze the compound without derivatization.[15] It is particularly well-suited for clinical and forensic toxicology cases where low concentrations are expected.
-
GC-MS remains a valuable tool, especially for the initial identification of unknown substances and in seized drug analysis. Its reproducible fragmentation patterns and extensive spectral libraries are significant advantages.[9][11] It can also serve as a complementary technique to confirm results obtained by LC-MS/MS.[9]
The selection of the most appropriate technique will be dictated by the analytical goals, sample type, and available resources. For laboratories requiring high sensitivity and throughput for quantitative analysis of this compound in biological samples, LC-MS/MS is the recommended choice. For qualitative identification and in laboratories where LC-MS/MS is not available, GC-MS provides a robust and reliable alternative.
References
- 1. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | National Institute of Justice [nij.ojp.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a gas chromatography-mass spectrometry method for the simultaneous determination of buprenorphine, flunitrazepam and their metabolites in rat plasma: application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Flunitazene Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the detection and quantification of Flunitazene, a potent novel synthetic opioid of the benzimidazole (B57391) sub-class. While no formal inter-laboratory validation studies for this compound have been published, this document synthesizes data from single-laboratory validation studies to offer a comparative overview of method performance. The data presented here is crucial for laboratories involved in forensic toxicology, clinical chemistry, and drug development to select and validate appropriate analytical methods for this substance.
This compound and other "nitazene" analogs have emerged as a significant public health concern due to their high potency, which can be comparable to or greater than fentanyl. Accurate and reliable analytical methods are essential for their identification in various biological matrices. The primary analytical techniques employed for the detection of this compound are based on mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often favored for its high sensitivity and specificity, particularly for detecting the low concentrations typical of potent opioids in biological samples.[4]
Comparative Analysis of Analytical Method Performance
The following table summarizes the validation parameters for different analytical methods applied to the quantification of this compound and a related compound, Flunitrazepam, in various biological matrices. It is important to note that direct comparison between studies should be made with caution due to variations in instrumentation, matrices, and validation protocols.
| Parameter | LC-HRMS/MS (this compound) ¹ | UHPLC-MS/MS (this compound) ² | GC-MS (Flunitrazepam) ³ |
| Matrix | Dried Blood Spots (DBS) | Whole Blood | Whole Blood and Plasma |
| Limit of Detection (LOD) | 0.25 ng/mL | 0.01 nM (~0.004 ng/mL) | 5 ng/mL (in whole blood) |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Not explicitly stated, but calibration starts at 0.1 nM (~0.04 ng/mL) for some nitazenes | Not explicitly stated |
| Linearity Range | 1–20 ng/mL | 0.5 to 50 nM | Not explicitly stated |
| Accuracy (Bias) | Within acceptable criteria | -1.7% to 11.2% (for nitazenes) | Not explicitly stated |
| Precision (RSD) | Within acceptable criteria | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.9% (for nitazenes) | Not explicitly stated |
| Recovery | Not explicitly stated | >81% (for nitazenes) | High recoveries reported |
¹ Data from Melis et al. (2024)[1][5] ² Data from Vårdal et al.[2] ³ Data from a study on Flunitrazepam, a related benzodiazepine, for comparative insight.[3]
Experimental Protocols
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) for this compound in Dried Blood Spots¹
-
Sample Preparation: Details of the extraction procedure from Dried Blood Spots were not fully provided in the available summary.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: Specific column details were not mentioned.
-
Mobile Phases: Optimized to achieve baseline separation of four nitazenes.
-
Elution: Gradient elution.
-
-
Mass Spectrometry:
-
Ionization Mode: Not specified, but typically Electrospray Ionization (ESI) in positive mode for such compounds.
-
Data Acquisition: High-resolution mass spectrometry.
-
-
Validation: The method was validated according to the Organization of Scientific Area Committees (OSAC) for Forensic Sciences guidelines, assessing sensitivity, linearity, bias, and precision.[1]
¹ Based on the study by Melis et al. (2024).[1][5]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Nitazenes in Whole Blood²
-
Sample Preparation: Liquid-phase microextraction in a 96-well format. Whole blood was diluted with a buffer (1:1, v/v) and extracted from a donor compartment across a thin organic liquid membrane into an aqueous acceptor solution. The acceptor solution was then directly injected.
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: Biphenyl column to allow for baseline separation of structural isomers.
-
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Validation: The method was validated based on the Scientific Working Group for Forensic Toxicology guidelines, evaluating linearity, LOD, LOQ, inter-day and intra-day precision and bias, extraction recovery, and matrix effects.[2]
² Based on the study by Vårdal et al.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Flunitrazepam in Whole Blood and Plasma³
-
Sample Preparation: Acid hydrolysis of the samples after dilution with HPLC water, followed by extraction and derivatization (heptafluorobutyrate) of the resulting benzophenones.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Analysis: The method was developed for the analysis of flunitrazepam and its major metabolite, 7-amino-flunitrazepam.
³ Based on a study on Flunitrazepam.[3]
Visualizations
Workflow for Inter-Laboratory Method Validation
The following diagram illustrates a generalized workflow for conducting an inter-laboratory validation study, a crucial step for standardizing analytical methods across different facilities.
References
- 1. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 5. preprints.org [preprints.org]
The Structure-Activity Relationship of Flunitazene and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic opioids, particularly from the benzimidazole (B57391) class (commonly known as nitazenes), presents a significant challenge to public health and a compelling area of study for medicinal chemists and pharmacologists. Flunitazene, a member of this class, and its analogs exhibit a wide range of potencies at the µ-opioid receptor (MOR), the primary target for opioid analgesics. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the development of safer analgesics, as well as for forensic identification and the development of effective overdose countermeasures.
This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, drawing upon experimental data from in vitro pharmacological assays.
Comparative Analysis of Mu-Opioid Receptor Activity
The potency and binding affinity of this compound and its analogs at the µ-opioid receptor are profoundly influenced by specific structural modifications. The following table summarizes key quantitative data from radioligand binding and functional assays.
| Compound | R1 (Benzimidazole) | R2 (Benzyl) | R3 (Amine) | Ki (nM) at MOR | EC50 (nM) at MOR | Potency Relative to Morphine |
| Morphine | - | - | - | ~1-10 | ~20-50 | 1x |
| Fentanyl | - | - | - | ~1-2 | ~1-5 | ~50-100x |
| This compound | 5-NO2 | 4-F | N,N-diethyl | ~19.3 | ~827 | ~0.1-1x |
| Etonitazene | 5-NO2 | 4-OC2H5 | N,N-diethyl | ~0.206 | ~1.71 | ~1000x |
| Metonitazene | 5-NO2 | 4-OCH3 | N,N-diethyl | - | - | ~10-20x |
| Isotonitazene | 5-NO2 | 4-O-i-Pr | N,N-diethyl | ~0.3 | ~0.07-0.35 | ~500x |
| Protonitazene | 5-NO2 | 4-O-n-Pr | N,N-diethyl | - | - | - |
| N-pyrrolidino etonitazene | 5-NO2 | 4-OC2H5 | Pyrrolidino | - | ~0.348 | > Fentanyl |
| Etodesnitazene (des-nitro) | H | 4-OC2H5 | N,N-diethyl | - | ~164 | Decreased |
Key Structure-Activity Relationship Insights:
-
5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole core is a critical determinant of high potency. Removal of this group, as seen in etodesnitazene, leads to a significant decrease in µ-opioid receptor activation[1][2].
-
Para-Substitution on the Benzyl Ring: The nature of the substituent at the para-position of the 2-benzyl ring significantly modulates activity. Small, electron-withdrawing groups like fluorine in this compound result in markedly lower potency compared to alkoxy groups (e.g., ethoxy in etonitazene)[3]. Longer or bulkier alkoxy groups, such as isopropoxy in isotonitazene, can further enhance potency[4].
-
Amine Substitution: Modification of the N,N-diethylaminoethyl side chain also impacts activity. Replacing the diethylamine (B46881) with a pyrrolidino ring, as in N-pyrrolidino etonitazene, can maintain or even enhance potency, suggesting the receptor's tolerance for cyclic amine structures[1][2][5].
-
This compound's Potency: this compound, with its 4-fluoro substitution, is consistently reported as one of the less potent nitazene (B13437292) analogs, with a potency comparable to or slightly less than morphine[6][7].
Detailed Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are generalized protocols for the key experiments cited.
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., CHO-K1) stably expressing the human µ-opioid receptor or from rodent brain tissue[4][6]. Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to differential centrifugation to isolate the membrane fraction, which is then stored at -80°C.
-
Assay Protocol: In a multi-well plate, membrane preparations are incubated with a specific radioligand for the µ-opioid receptor (e.g., [³H]DAMGO or [³H]diprenorphine) at a concentration close to its dissociation constant (Kd)[4][8]. A range of concentrations of the unlabeled test compound (e.g., this compound or its analogs) is added to compete for binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid antagonist (e.g., naloxone).
-
Data Analysis: After incubation (typically 60-90 minutes at 25°C), the bound and free radioligand are separated by rapid filtration through glass fiber filters[4]. The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 values are then converted to Ki values using the Cheng-Prusoff equation[9].
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to the receptor, determining its potency (EC50) and efficacy (Emax).
This assay measures the activation of G-proteins coupled to the µ-opioid receptor.
-
Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP (or the non-hydrolyzable analog [³⁵S]GTPγS), which can be quantified[1][5][10].
-
Protocol: Receptor-containing membranes are incubated in an assay buffer containing [³⁵S]GTPγS, GDP, and varying concentrations of the test compound[1][11]. The reaction is initiated by the addition of the membranes and incubated (typically for 60 minutes at 30°C)[1].
-
Data Analysis: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound by filtration. The radioactivity is measured by scintillation counting. The data are analyzed using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect)[9].
This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Principle: A common method is the PathHunter® enzyme fragment complementation (EFC) assay[12][13]. The µ-opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal[12].
-
Protocol: Cells co-expressing the tagged receptor and β-arrestin are plated in a multi-well plate. The cells are then treated with varying concentrations of the test compound[12].
-
Data Analysis: After incubation, a substrate is added, and the chemiluminescent signal is measured using a luminometer. The data are normalized to a reference full agonist (e.g., DAMGO) and analyzed using non-linear regression to determine the EC50 and Emax[12][14].
Visualizing a Structure-Activity Relationship Workflow
The following diagram illustrates a typical workflow for investigating the structure-activity relationship of novel synthetic opioids like this compound and its analogs.
Caption: Experimental workflow for SAR studies of this compound analogs.
Mu-Opioid Receptor Signaling Pathways
This compound and its analogs exert their effects by activating the µ-opioid receptor, which primarily signals through two distinct intracellular pathways: the G-protein pathway and the β-arrestin pathway.
Caption: Simplified µ-opioid receptor signaling cascade.
This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The presented data and methodologies offer a framework for researchers to build upon in the ongoing effort to understand the pharmacology of this potent class of synthetic opioids.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 8. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
The Escalating Challenge of Nitazenes: A Comparative Pharmacological Review
For Immediate Release
A class of potent synthetic opioids, known as nitazenes, is rapidly emerging as a significant public health threat, with some compounds exhibiting potencies far exceeding that of fentanyl.[1][2] Originally synthesized in the 1950s for their analgesic properties, their development was abandoned due to a high risk of toxicity and an unfavorable therapeutic index.[2] Now, these compounds are reappearing in illicit drug markets, often mixed with other opioids, leading to a surge in overdose incidents.[1][2] This guide provides a comparative pharmacological overview of the nitazene (B13437292) class, offering crucial data for researchers, scientists, and drug development professionals.
Comparative Potency and Efficacy
In vitro studies consistently demonstrate that many nitazene analogues possess a higher potency and affinity for the mu-opioid receptor (MOR) than both morphine and fentanyl.[3][4] However, it is important to note that in vivo potency in humans appears to be lower than what is observed in these experimental settings.[5] Post-mortem toxicological reports show that concentrations of many nitazenes in deceased individuals are comparable to those found in fentanyl-related fatalities, suggesting a similar potency in real-world scenarios.[5]
Data from various in vitro and in vivo studies are summarized below to provide a clear comparison of the pharmacological profiles of several key nitazene compounds against established opioids.
Table 1: Comparative In Vitro Pharmacology of Nitazene Opioids
| Compound | Receptor Binding Affinity (Ki, nM) at MOR | Functional Potency (EC50, nM) at MOR | Efficacy (% of DAMGO) at MOR | Reference |
| Morphine | Reference | Reference | Reference | [6][7] |
| Fentanyl | 1.255 | Reference | Reference | [6] |
| Isotonitazene | ~10-fold > Fentanyl | 0.107 | >100% (Superagonist) | |
| N-desethyl Isotonitazene | Data not available | 0.252 | >100% (Superagonist) | |
| Metonitazene | Data not available | 1.74 | >100% (Superagonist) | |
| Etonitazene | 0.206 | Data not available | Data not available | [6] |
| N-pyrrolidino etonitazene | < Fentanyl (Higher Affinity) | < Fentanyl (Higher Potency) | Full Agonist | [6][7] |
| N-pyrrolidino isonitazene | < Fentanyl (Higher Affinity) | < Fentanyl (Higher Potency) | Full Agonist | [6][7] |
| Protonitazene | Data not available | Data not available | Data not available | [8] |
| Butonitazene | Data not available | Data not available | Data not available | [9] |
| Flunitazene | 19.3 | Data not available | Data not available | [6] |
| Metodesnitazene | > Fentanyl (Lower Affinity) | Data not available | Data not available | [6] |
Note: "Reference" indicates that the compound was used as a standard for comparison in the cited studies. A lower Ki value indicates higher binding affinity. A lower EC50 value indicates higher potency.
Receptor Selectivity and Signaling
Nitazenes primarily exert their effects through the mu-opioid receptor (MOR), a G-protein coupled receptor.[4] Upon binding, they trigger a signaling cascade that leads to analgesic effects but also severe adverse effects like respiratory depression. Most tested nitazenes demonstrate high selectivity for the MOR over kappa (KOR) and delta (DOR) opioid receptors.[6][7] For instance, isotonitazene is reported to be over 15,000 times more potent at MOR than at KOR or DOR. This high selectivity contributes to their potent opioid effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitazenes: review of comparative pharmacology and antagonist action. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. tandfonline.com [tandfonline.com]
- 5. Nitazenes: review of comparative pharmacology and antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Flunitazene Confirmation in Forensic Laboratories
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like Flunitazene, a potent nitazene (B13437292) opioid, presents a significant challenge to forensic toxicology laboratories. Accurate and reliable confirmation methods are crucial for law enforcement, public health, and the judicial system. This guide provides a comparative overview of validated analytical parameters for the confirmation of this compound, focusing on the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Validation Parameters: A Comparative Analysis
The validation of an analytical method ensures its fitness for purpose. For the forensic confirmation of this compound, key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. The following table summarizes these parameters from various studies, providing a comparative look at the capabilities of different methodologies.
| Analytical Method | Matrix | LOD | LOQ | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Citation |
| LC-MS/MS | Whole Blood | 0.1 ng/mL | 0.5 ng/mL | 0.5 - 50 ng/mL | Ionization enhancement observed but did not affect quantitation | Not Specified | [1][2][3] |
| LC-HRMS/MS | Dried Blood Spot (DBS) | 0.25 ng/mL | 0.5 ng/mL | 1 - 20 ng/mL | 84 - 117% | Within acceptable criteria | [4][5] |
| LC-MS/MS | Hair | 15 pg/mg | 50 pg/mg | 50 - 1600 pg/mg | Within ±20% | Within ±20% | [6] |
| LC-MS/MS | Whole Blood | Down to 0.01 nM | 0.1 - 0.5 nM | 0.1/0.5 - 50 nM | >81% (Extraction Yield) | Not Specified | [7][8] |
| GC-MS | Blood (for Flunitrazepam) | 5 ng/mL | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Note: Data for GC-MS specific to this compound is limited in the reviewed literature; however, data for the related compound Flunitrazepam is included for general comparison. LC-MS/MS methods generally demonstrate superior sensitivity with lower LOD and LOQ values.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable results in forensic analysis. Below are representative protocols for sample preparation and analysis using LC-MS/MS, which is the more prevalent and sensitive technique for this compound confirmation.
Protocol 1: Liquid-Liquid Extraction (LLE) for Whole Blood
-
Sample Preparation:
-
To 1 mL of whole blood, add a deuterated internal standard.
-
Add 1 mL of a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of an organic solvent mixture (e.g., n-butyl chloride).
-
Agitate on a rotary mixer for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine
-
Sample Pre-treatment:
-
To 2 mL of urine, add an internal standard and 2 mL of acetate (B1210297) buffer (pH 5).
-
If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 3 mL of acetate buffer.
-
-
Sample Loading and Washing:
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water).
-
-
Elution:
-
Elute the analyte with 3 mL of a suitable elution solvent (e.g., methanol containing 2% ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and logic involved in the forensic confirmation of this compound, the following diagrams are provided.
References
- 1. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | Office of Justice Programs [ojp.gov]
- 2. An Update: A Forward-Thinking Approach to Tackling New Synthetic Opioid Nitazene Analogues by LC-QQQ-MS [cfsre.org]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Retrospective Evaluation of Novel Synthetic Opioids and Xylazine Chronic Intake by Post‐Mortem Hair Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. GC-MS determination of flunitrazepam and its major metabolite in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Flunitazene: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Flunitazene are advised to adhere to strict disposal procedures in accordance with U.S. Drug Enforcement Administration (DEA) regulations. This compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use in the United States.[1][2] As such, its disposal is stringently regulated to prevent diversion and ensure public safety.
The primary and mandated method for the disposal of Schedule I controlled substances from a laboratory setting is through a DEA-registered reverse distributor. This ensures a secure and documented chain of custody for the destruction of the substance.
Key Disposal Procedures
Personnel handling this compound must follow these step-by-step procedures to ensure compliance and safety:
-
Segregation and Secure Storage: Unwanted or expired this compound must be segregated from active stock and securely stored in a locked cabinet or safe that meets DEA requirements for Schedule I substances. Access should be restricted to authorized personnel only.
-
Contact a DEA-Registered Reverse Distributor: The DEA requires that all disposals of Schedule I controlled substances be handled by a registered reverse distributor. A list of registered reverse distributors can be obtained from the DEA Diversion Control Division website.
-
Documentation and Record-Keeping: Meticulous record-keeping is mandatory. Researchers must maintain a detailed inventory of all controlled substances, including amounts used and disposed of. When transferring this compound to a reverse distributor, a DEA Form 222 (for Schedule I and II substances) must be utilized.[3] Copies of all disposal records must be maintained for a minimum of two years.[3]
-
Transfer for Disposal: The reverse distributor will provide specific instructions for the packaging and transfer of the this compound. Under no circumstances should researchers transport the substance to an unauthorized location or transfer it to unauthorized individuals.[4]
It is a violation of federal law for an environmental management or hazardous waste company that is not registered with the DEA as a reverse distributor to take possession of and dispose of a controlled substance.
Disposal Workflow for this compound in a Research Setting
Caption: DEA-Compliant Disposal Workflow for this compound.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₃FN₄O₂ |
| Molar Mass | 370.428 g/mol [2] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in Methanol[1] |
Note: This data is for this compound and its hydrochloride salt as indicated in the provided sources.
Experimental Protocols for Degradation
Currently, there are no widely established and validated experimental protocols for the chemical degradation or neutralization of this compound in a standard laboratory setting. Research on the metabolism and stability of "nitazene" compounds is ongoing, but definitive procedures for chemical destruction have not been published.[5][6][7][8][9] Therefore, attempting to chemically neutralize this compound without a validated protocol is strongly discouraged due to the potential for creating hazardous byproducts and the risk of incomplete degradation, which could pose a safety and security risk.
The approved and regulated method of disposal through a DEA-registered reverse distributor remains the only acceptable procedure. This ensures that the substance is rendered non-retrievable in a compliant and documented manner.[4][10]
For further information, researchers should consult the DEA's Diversion Control Division and their institution's Environmental Health and Safety department.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. unthsc.edu [unthsc.edu]
- 4. DEA Substances – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 5. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
Standard Operating Procedure: Handling and Disposal of Flunitazene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Flunitazene is a potent synthetic opioid and is regulated as a Schedule I controlled substance in the United States.[1][2][3] All handling, storage, and disposal must be in strict accordance with DEA regulations (21 CFR parts 1301 and 1317) and any applicable federal, state, and local laws.[1][4] This document provides safety and logistical guidance and does not replace a site-specific risk assessment and institutional safety protocols.
Essential Safety Information
This compound is a benzimidazole-derived opioid with analgesic effects.[2] Due to its classification as a Schedule I substance, it is recognized as having a high potential for abuse and no accepted medical use in the United States.[3][5] Researchers must be registered with the DEA to handle this substance.[6] Extreme caution should be exercised to prevent occupational exposure. The toxicological properties of this compound have not been thoroughly investigated, but it is known to have effects similar to other potent opioids.[7]
Personal Protective Equipment (PPE) Requirements
Given the limited specific safety data for this compound, PPE recommendations are based on guidelines for handling fentanyl and other potent synthetic opioids.[8][9] A risk assessment should be conducted to determine the appropriate level of PPE for specific laboratory procedures.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N100, R100, or P100 filtering facepiece respirator (or higher, e.g., PAPR).[8][10] | Prevents inhalation of aerosolized powder. |
| Hand Protection | Powder-free nitrile gloves (double-gloving recommended). | Prevents dermal absorption. Check manufacturer for breakthrough times. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[11] | Protects eyes and face from splashes and airborne particles. |
| Body Protection | Disposable, seamless long-sleeved gown or coverall (e.g., Tyvek®).[9][11] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of footwear and tracking of substance. |
Operational Plan: Handling this compound
This procedural guidance outlines the steps for safely handling this compound in a laboratory setting.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
Emergency Preparedness: Ensure an opioid overdose reversal agent (e.g., naloxone) is readily available and personnel are trained in its administration. An emergency eyewash and shower station must be accessible.
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before donning PPE.
-
Don PPE: Put on all required PPE in the correct sequence (shoe covers, gown/coverall, inner gloves, respirator, goggles/face shield, outer gloves).
Handling Procedure
-
Weighing: If weighing the solid compound, use a containment balance enclosure or perform the task in a fume hood with low airflow to prevent powder dispersal.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to minimize aerosolization.
-
Spill Management: In case of a spill, immediately evacuate the area if necessary. For small spills, cover with an absorbent material, and decontaminate the area using an appropriate cleaning agent. All spill cleanup materials must be disposed of as hazardous waste.
Post-Handling Decontamination
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the procedure.
-
Doff PPE: Remove PPE in a designated area, avoiding self-contamination. Remove in the following order: outer gloves, shoe covers, gown/coverall, goggles/face shield, respirator, inner gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.
Disposal Plan
Disposal of this compound and all contaminated materials must comply with DEA regulations for Schedule I controlled substances (21 CFR part 1317) and hazardous waste guidelines.[1]
Waste Segregation
-
Contaminated Solids: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials contaminated with this compound must be collected in a designated, labeled, and sealed hazardous waste container.
-
Sharps: Contaminated needles and syringes must be placed in a puncture-resistant sharps container.
-
Unused Compound: Unused or expired this compound must be disposed of through a registered reverse distributor or by following DEA-approved procedures for the destruction of controlled substances.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container.
Disposal Procedure
-
In-Lab Disposal: For trace amounts of residual drug (e.g., in an empty vial), the material can be rendered non-retrievable. This may involve using a commercially available denaturing kit or mixing with an unappealing substance like cat litter or coffee grounds before placing it in the hazardous waste container.[12]
-
Waste Pickup: All this compound waste must be disposed of through the institution's hazardous waste management program. Do not dispose of in regular trash or down the drain.[13]
-
Record Keeping: Maintain meticulous records of all this compound used and disposed of, in accordance with DEA regulations.
Workflow Visualization
The following diagram illustrates the key steps and decision points in the handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Federal Register :: Schedules of Controlled Substances: Placement of Butonitazene, this compound, and Metodesnitazene Substances in Schedule I [federalregister.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. regulations.gov [regulations.gov]
- 4. regulations.gov [regulations.gov]
- 5. Federal Register :: Schedules of Controlled Substances: Temporary Placement of Butonitazene, Etodesnitazene, this compound, Metodesnitazene, Metonitazene, N-Pyrrolidino etonitazene, and Protonitazene in Schedule I [federalregister.gov]
- 6. govinfo.gov [govinfo.gov]
- 7. canbipharm.com [canbipharm.com]
- 8. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 9. Protection against fentanyl & other opioids [dupont.com]
- 10. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 13. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
